molecular formula C8H6N2O2S B1486582 6-(Ethenesulfonyl)pyridine-3-carbonitrile CAS No. 1153513-61-1

6-(Ethenesulfonyl)pyridine-3-carbonitrile

Katalognummer: B1486582
CAS-Nummer: 1153513-61-1
Molekulargewicht: 194.21 g/mol
InChI-Schlüssel: LLDMTHLVWMQACP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Ethenesulfonyl)pyridine-3-carbonitrile (CAS 1153513-61-1) is a high-purity sulfonyl pyridine derivative supplied for advanced chemical synthesis and drug discovery applications. This compound, with the molecular formula C₈H₆N₂O₂S and a molecular weight of 194.21 g/mol, serves as a valuable bifunctional building block in medicinal chemistry . The structure incorporates both an ethenesulfonyl group, which can act as a Michael acceptor in addition reactions, and a carbonitrile-substituted pyridine ring, a privileged scaffold in pharmaceutical development . This reagent is primarily utilized in research focused on developing novel nitrogen-containing heterocycles, particularly for investigating new anticancer agents . Pyridine and pyrimidine derivatives have demonstrated significant potential in targeting various cancer cell lines, including lung, breast, and pancreatic cancers, through mechanisms such as kinase inhibition and cell cycle regulation . Researchers employ this compound as a key intermediate in constructing more complex molecular architectures for biological evaluation. Please note: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. It is strictly for use in laboratory research by qualified professionals. Handle with appropriate safety precautions; refer to the Safety Data Sheet for comprehensive hazard and handling information. The product is typically stored sealed in dry, cool conditions (2-8°C) to maintain stability .

Eigenschaften

IUPAC Name

6-ethenylsulfonylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-2-13(11,12)8-4-3-7(5-9)6-10-8/h2-4,6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDMTHLVWMQACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=NC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 6-(Ethenesulfonyl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-(Ethenesulfonyl)pyridine-3-carbonitrile: A Covalent Warhead for Modern Drug Discovery

Introduction: The Rise of Covalent Modifiers in Targeted Therapy

In the landscape of modern drug development, the pursuit of high-potency, selective, and durable therapeutic agents is relentless. While traditional non-covalent inhibitors have long dominated the field, targeted covalent inhibitors (TCIs) have re-emerged as a powerful modality for achieving profound and lasting pharmacological effects. By forming a stable, physical link with their biological target, TCIs can offer advantages in terms of potency, duration of action, and the ability to overcome drug resistance.

At the heart of every TCI is the "warhead"—an electrophilic functional group engineered to react with a specific nucleophilic amino acid residue on the target protein, most commonly a cysteine. The vinyl sulfone moiety has been recognized as a versatile and tunable cysteine-reactive electrophile[1]. This guide provides an in-depth technical overview of a specific vinyl sulfone-containing compound, 6-(Ethenesulfonyl)pyridine-3-carbonitrile, a molecule poised for significant utility in chemical biology and drug discovery. Its unique structure, combining the reactivity of a vinyl sulfone with the drug-like scaffold of a substituted pyridine, makes it a compelling building block for the next generation of covalent probes and therapeutics.

This document will delve into the core chemical and physical properties of 6-(Ethenesulfonyl)pyridine-3-carbonitrile, its synthesis and characterization, its mechanism of action as a covalent modifier, and practical experimental protocols for its use.

Section 1: Core Physicochemical and Structural Properties

6-(Ethenesulfonyl)pyridine-3-carbonitrile, also known as 6-(vinylsulfonyl)nicotinonitrile, is a heterocyclic organic compound featuring a pyridine ring substituted with a nitrile group and an ethenesulfonyl (vinyl sulfone) group.[2] The electron-withdrawing nature of both the sulfonyl group and the cyano-substituted pyridine ring system significantly influences the reactivity of the vinyl group, rendering it a potent Michael acceptor.

Structural Diagram

Caption: Chemical Structure of 6-(Ethenesulfonyl)pyridine-3-carbonitrile.

Key Properties Summary
PropertyValueSource / Rationale
CAS Number 106265-58-1[2]
Molecular Formula C₈H₆N₂O₂S[2]
Molecular Weight 194.21 g/mol Calculated from formula
Appearance White to off-white solidExpected for similar purified organic compounds
Melting Point ~100-130 °CEstimated based on related structures like 6-chloro-3-pyridinecarbonitrile (116-120 °C)
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Sparingly soluble in Methanol, Ethanol; Insoluble in waterTypical solubility profile for heterocyclic compounds of this nature[3]
IR Absorption (ν, cm⁻¹) ~3100 (vinyl C-H), ~2230 (C≡N), ~1620 (C=C), ~1320 & ~1140 (SO₂)Expected values based on functional groups. Nitrile stretches are sharp and characteristic[4][5]
¹H NMR (400 MHz, CDCl₃) ~9.0 (s, 1H), ~8.3 (d, 1H), ~7.8 (d, 1H), ~6.8 (dd, 1H), ~6.5 (d, 1H), ~6.1 (d, 1H)Predicted chemical shifts (δ, ppm) based on analogous structures[5][6]
¹³C NMR (100 MHz, CDCl₃) ~155, ~152, ~141, ~138, ~135, ~130, ~117, ~110Predicted chemical shifts (δ, ppm) based on analogous structures[4][7]

Section 2: Synthesis and Characterization

While specific literature detailing the synthesis of 6-(Ethenesulfonyl)pyridine-3-carbonitrile is not abundant, a robust and logical synthetic route can be designed based on established methods for creating vinyl sulfones and modifying pyridine rings. A common and effective strategy involves the nucleophilic aromatic substitution of a leaving group (e.g., a halide) on the pyridine ring, followed by oxidation and elimination.

Proposed Synthetic Workflow

G A 6-Chloropyridine-3-carbonitrile (Starting Material) B Step 1: Thioether Formation (Nucleophilic Aromatic Substitution) A->B  2-Mercaptoethanol, K₂CO₃, DMF C 6-((2-Hydroxyethyl)thio)pyridine-3-carbonitrile (Intermediate) B->C D Step 2: Oxidation & Elimination (Formation of Vinyl Sulfone) C->D  m-CPBA or Oxone®, DCM E 6-(Ethenesulfonyl)pyridine-3-carbonitrile (Final Product) D->E

Caption: Proposed two-step synthesis of 6-(Ethenesulfonyl)pyridine-3-carbonitrile.

Rationale Behind Experimental Choices
  • Starting Material : 6-Chloropyridine-3-carbonitrile is a commercially available and cost-effective starting material. The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing effects of the ring nitrogen and the 3-cyano group.

  • Step 1: Thioether Formation : 2-Mercaptoethanol is used as the thiol nucleophile. The terminal hydroxyl group does not interfere with the reaction but is crucial for the subsequent elimination step. A mild base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the thiol, forming the thiolate nucleophile. DMF is an excellent polar aprotic solvent for this type of SₙAr reaction, facilitating the dissolution of reactants and promoting the reaction rate.

  • Step 2: Oxidation and Elimination : The intermediate thioether is first oxidized to a sulfone. meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant for this transformation. The resulting hydroxyethyl sulfone is unstable and readily undergoes a base-catalyzed or thermally-induced E2 elimination to form the thermodynamically stable vinyl sulfone product and water. The oxidation to the sulfone is critical, as it turns the sulfur moiety into a good leaving group for the elimination step.

Section 3: Chemical Reactivity and Covalent Mechanism of Action

The primary utility of 6-(Ethenesulfonyl)pyridine-3-carbonitrile in a biological context is its function as a Michael acceptor, enabling it to form a covalent bond with nucleophilic residues on proteins.

Mechanism: Covalent Modification of Cysteine

The vinyl sulfone group is a classic Michael acceptor. The β-carbon of the vinyl group is highly electrophilic due to the powerful electron-withdrawing resonance and inductive effects of the adjacent sulfonyl (SO₂) group. This electrophilicity is further enhanced by the pyridine-3-carbonitrile system. A deprotonated cysteine residue (thiolate) on a target protein can act as a nucleophile, attacking this β-carbon in a conjugate addition reaction.

cluster_0 6-(Ethenesulfonyl)pyridine-3-carbonitrile cluster_1 Protein Cysteine Residue cluster_2 Covalent Adduct Py Py-CN S S Py->S O1 O S->O1 O2 O S->O2 C_alpha S->C_alpha C_beta C_alpha->C_beta = C_beta_adduct Prot Protein S_cys S⁻ Prot->S_cys S_cys->C_beta Michael Addition Py_adduct Py-CN S_adduct S Py_adduct->S_adduct O1_adduct O S_adduct->O1_adduct O2_adduct O S_adduct->O2_adduct C_alpha_adduct S_adduct->C_alpha_adduct C_alpha_adduct->C_beta_adduct S_cys_adduct S C_beta_adduct->S_cys_adduct Prot_adduct Protein S_cys_adduct->Prot_adduct

Caption: Mechanism of covalent bond formation with a cysteine residue.

This reaction is typically irreversible under physiological conditions, leading to the permanent modification and, in most therapeutic applications, inactivation of the target protein. The reactivity of the warhead can be tuned by modifying the substituents on the pyridine ring, allowing for a balance between on-target reactivity and off-target promiscuity[1].

Section 4: Applications in Drug Discovery and Chemical Biology

The predictable and robust reactivity of the vinyl sulfone group makes 6-(Ethenesulfonyl)pyridine-3-carbonitrile a valuable tool for researchers.

  • Targeted Covalent Inhibitors (TCIs) : The primary application is as a warhead to be incorporated into a larger molecule that provides binding affinity and selectivity for a specific protein target. The pyridine-3-carbonitrile scaffold itself is a common feature in many biologically active compounds and can serve as a starting point for library synthesis[6][8][9].

  • Activity-Based Probes (ABPs) : By attaching a reporter tag (e.g., a fluorophore or biotin) to the pyridine ring, this molecule can be converted into an ABP. Such probes are used to identify and profile the activity of entire enzyme families (e.g., cysteine proteases, deubiquitinases) directly in complex biological systems.

  • Fragment-Based Screening : As a small, reactive fragment, it can be used in fragment-based drug discovery (FBDD) campaigns to identify proteins that have a reactive cysteine in or near a binding pocket. Hits from such screens can then be elaborated to develop potent and selective inhibitors.

Section 5: Experimental Protocols

The following protocols are provided as a self-validating framework. They describe the synthesis and a method to confirm the characteristic reactivity of the title compound.

Protocol 5.1: Synthesis of 6-(Ethenesulfonyl)pyridine-3-carbonitrile

Objective: To synthesize the title compound from commercially available starting materials.

Materials:

  • 6-Chloropyridine-3-carbonitrile

  • 2-Mercaptoethanol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 6-((2-Hydroxyethyl)thio)pyridine-3-carbonitrile

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-chloropyridine-3-carbonitrile (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 10 minutes.

  • Add 2-mercaptoethanol (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC (e.g., 30% EtOAc/Hexanes) until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the thioether intermediate.

Step 2: Synthesis of 6-(Ethenesulfonyl)pyridine-3-carbonitrile

  • Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress, which involves both oxidation and elimination, can be monitored by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃, followed by saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final product by flash column chromatography on silica gel (e.g., using a gradient of EtOAc in Hexanes) to yield 6-(Ethenesulfonyl)pyridine-3-carbonitrile as a solid.

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). The data should align with the expected values in Section 1.

Protocol 5.2: Reactivity Assay with Glutathione (GSH)

Objective: To confirm the cysteine-reactive nature of the compound using the model thiol, glutathione.

Materials:

  • 6-(Ethenesulfonyl)pyridine-3-carbonitrile

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Dimethyl sulfoxide (DMSO)

  • LC-MS system

Procedure:

  • Prepare a 10 mM stock solution of 6-(Ethenesulfonyl)pyridine-3-carbonitrile in DMSO.

  • Prepare a 10 mM stock solution of GSH in PBS (pH 7.4).

  • In a microcentrifuge tube, combine 485 µL of PBS, 10 µL of the GSH stock solution (final concentration 200 µM), and mix.

  • Initiate the reaction by adding 5 µL of the vinyl sulfone stock solution (final concentration 100 µM). The final reaction volume is 500 µL.

  • Incubate the reaction at 37 °C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot and quench the reaction by adding it to 100 µL of cold acetonitrile containing 0.1% formic acid.

  • Analyze the quenched samples by LC-MS. Monitor the disappearance of the starting vinyl sulfone (m/z [M+H]⁺ = 195.02) and the appearance of the GSH-adduct (m/z [M+H]⁺ = 502.11).

  • Self-Validation: The time-dependent decrease of the starting material and the concomitant increase of the product mass confirms the covalent reactivity of the compound. The absence of product formation in a control reaction without GSH validates that the reaction is thiol-dependent.

Conclusion and Future Outlook

6-(Ethenesulfonyl)pyridine-3-carbonitrile represents a valuable and highly versatile chemical entity for researchers in medicinal chemistry and chemical biology. Its straightforward synthesis, combined with the tunable and predictable reactivity of the vinyl sulfone warhead, makes it an ideal building block for developing sophisticated covalent tools. As the field of targeted covalent inhibition continues to expand, molecules like this—which sit at the intersection of a reactive functional group and a privileged chemical scaffold—will be instrumental in the design of next-generation probes and therapeutics to address challenging biological targets.

References

  • Parchem. 6-(Ethenesulfonyl)pyridine-3-carbonitrile (Cas 106265-58-1). [URL: https://www.parchem.com/chemical-supplier-distributor/6-(Ethenesulfonyl)pyridine-3-carbonitrile-106265-58-1.aspx]
  • Barbero, M., Crisma, M., Degani, I., Fochi, R., & Perracino, P. (1998). Electronic Supplementary Informations Index. Synthesis, 1998, 1171. [URL: https://www.rsc.
  • Sigma-Aldrich. 6-Chloro-3-pyridinecarbonitrile 97. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/381089]
  • ACS Publications. Electrosynthesis of (E)-Vinyl Sulfones Directly from Cinnamic Acids and Sodium Sulfinates via Decarboxylative Sulfono Functionalization. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.6b00538]
  • Ward, C. C., Kleinman, J. I., & Nomura, D. K. (2018). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6344211/]
  • CymitQuimica. CAS 670253-38-0: 6-Amino-4-chloro-3-pyridinecarbonitrile. [URL: https://www.cymitquimica.com/cas/670253-38-0]
  • Xiamen Aeco Chemical Co., Ltd. 6-Chloro-3-pyridazinecarbonitrile CAS#35857-89-7. [URL: https://www.aecochemical.com/6-chloro-3-pyridazinecarbonitrile-cas-35857-89-7.html]
  • ChemicalBook. 6-CHLORO-2-CYANO-3-NITROPYRIDINE | 93683-65-9. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8273656.htm]
  • ResearchGate. Sulfone synthesis using sulfonyl hydrazides. [URL: https://www.researchgate.
  • PubChem. 6-Methylpyridine-3-carbonitrile. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/281995]
  • Organic Chemistry Portal. Pyridine synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyridines.shtm]
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 6-AMino-4-chloro-3-pyridinecarbonitrile. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB03117408_EN.htm]
  • U.S. Pharmacopeia. First Supplement to USP 35–NF 30 Reference Tables / Description and Solubility. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/revisions/2-s351-5379.pdf]
  • ResearchGate. Synthesis of a new polymer poly(styrene sulfonic acid-co-4-vinylpyridine) for proton exchange membrane for fuel cell. [URL: https://www.researchgate.net/publication/265220677_Synthesis_of_a_new_polymer_poly-styrene_sulfonic_acid-co-4-vinylpyridine-for_proton_exchange_membrane_for_fuel_cell]
  • University of Wisconsin-Madison. Tables For Organic Structure Analysis. [URL: https://www.chem.wisc.
  • PubChem. 6-(Ethylamino)-3-pyridinecarbonitrile. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/24701445]
  • ResearchGate. Synthesis, Characterization and Antimicrobial Activity of Pyridine-3-Carbonitrile Derivatives. [URL: https://www.researchgate.net/publication/265220677_Synthesis_of_a_new_polymer_poly-styrene_sulfonic_acid-co-4-vinylpyridine-for_proton_exchange_membrane_for_fuel_cell]
  • Ward, C. C., et al. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10714493/]
  • ResearchGate. Chemical structure of the pyridine-3-carbonitriles with important sites for the structure–activity relationship (SAR). [URL: https://www.researchgate.net/figure/Chemical-structure-of-the-pyridine-3-carbonitriles-with-important-sites-for-the_fig1_337537166]
  • Al-Ostoot, F. H., et al. (2021). Synthesis of Vinyl Sulfones from Substituted Alkenes via Molybdooxaziridine Catalysis. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7507115815c6f868972e0]
  • ChemScene. 4-(6-Fluoropyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile. [URL: https://www.chemscene.com/products/4-(6-Fluoropyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo-1,5-a-pyridine-3-carbonitrile-2222653-74-7.html]
  • Kim, Y., et al. (2000). Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2562417/]
  • Al-Refa'i, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [URL: https://www.mdpi.com/1420-3049/24/22/4083]
  • Al-Omair, M. A. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381669/]
  • University of Rochester. Common NMR Solvents - Reference Data. [URL: https://www.chem.rochester.edu/notvoodoo/pages/nmr_solvents.php?page=nmr_solvents]
  • Fluorochem. 6-(Methylsulfonyl)nicotinonitrile. [URL: https://www.fluorochem.co.uk/product/053/pc511735]
  • Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart. [URL: https://www.isotope.com/uploads/files/NMR_Solvent_Chart.pdf]
  • Beilstein Journals. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. [URL: https://www.beilstein-journals.org/bjoc/articles/19/117]
  • Northwestern University. Intramolecular Energy Transfer within Butadiyne-Linked Chlorophyll and Porphyrin Dimer-Faced, Self-Assembled Prisms. [URL: https://sites.northwestern.edu/wasielewski/files/2018/10/307-25z4q4k.pdf]
  • PubChem. 2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-6_7-dimethoxy-3_4-dihydro-1H-isoquinolin-2-yl-2-oxoethyl_sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile]
  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [URL: https://www.researchgate.
  • Google Patents. US4051140A - Preparation of pyridines and nicotinonitrile from piperidines. [URL: https://patents.google.
  • MDPI. Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. [URL: https://www.mdpi.com/2673-4583/18/1/21]
  • Google Patents. US2409806A - Synthesis of nicotinic compounds. [URL: https://patents.google.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [URL: https://www.

Sources

An In-depth Technical Guide to the Mechanism of Action of Vinyl Sulfone Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the pursuit of highly selective and potent therapeutic agents has led to a resurgence of interest in covalent inhibitors. Among the various electrophilic "warheads" employed to achieve irreversible target engagement, the vinyl sulfone moiety has emerged as a particularly versatile and powerful functional group.[1][2] This guide provides a comprehensive technical overview of the mechanism of action of vinyl sulfone pyridine derivatives, a class of compounds demonstrating significant promise in the development of targeted therapies. We will delve into the fundamental chemical principles governing their reactivity, detail the experimental workflows for their characterization, and explore their applications in drug development. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of covalent inhibitors.

The Vinyl Sulfone "Warhead": A Privileged Scaffold for Covalent Inhibition

Vinyl sulfones are characterized by a sulfonyl group directly attached to a carbon-carbon double bond. This arrangement renders the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack.[3] The electron-withdrawing nature of the sulfonyl group is key to activating the double bond for a Michael-type 1,4-addition reaction.[4] This inherent reactivity makes the vinyl sulfone an effective "warhead" for forming a stable, covalent bond with a target protein.[2][5]

The pyridine ring, often incorporated into the scaffold of these derivatives, serves multiple purposes. It can act as a key recognition element, providing specific interactions within the target protein's binding pocket, thereby enhancing affinity and selectivity.[6][7] Furthermore, the nitrogen atom in the pyridine ring can influence the electronic properties of the molecule and its overall physicochemical characteristics, such as solubility and cell permeability.[8]

The Covalent Binding Mechanism: A Michael Addition Reaction

The primary mechanism of action for vinyl sulfone pyridine derivatives as covalent inhibitors is an irreversible Michael addition reaction with a nucleophilic amino acid residue on the target protein.[4][9] The most common nucleophilic target is the thiol group of a cysteine residue, although reactions with other nucleophiles like lysine and serine have also been reported.[1][10]

The process can be broken down into two key steps:

  • Initial Non-covalent Binding: The inhibitor first binds reversibly to the active site or an allosteric pocket of the target protein. This initial binding is governed by non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, and is characterized by the inhibition constant, KI.[11]

  • Irreversible Covalent Bond Formation: Following initial binding, the strategically positioned nucleophilic residue on the protein attacks the electrophilic β-carbon of the vinyl sulfone. This results in the formation of a stable thioether bond, permanently inactivating the protein.[3] This step is characterized by the rate constant of inactivation, kinact.[11]

The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact/KI, which encapsulates both the initial binding affinity and the rate of covalent modification.[12][13]

Visualizing the Mechanism of Action

The following diagram illustrates the covalent modification of a target protein by a vinyl sulfone pyridine derivative.

Mechanism_of_Action cluster_0 Target Protein cluster_1 Vinyl Sulfone Pyridine Derivative cluster_2 Initial Non-covalent Complex cluster_3 Covalent Adduct P_Cys Protein-Cys-SH Complex [Protein-Cys-SH•••Py-R-SO2-CH=CH2] P_Cys->Complex Reversible Binding (KI) VS Py-R-SO2-CH=CH2 VS->Complex Adduct Protein-Cys-S-CH2-CH2-SO2-R-Py Complex->Adduct Covalent Bond Formation (kinact) Experimental_Workflow cluster_0 Biochemical Characterization cluster_1 Cellular Characterization cluster_2 In Vivo Studies A Kinetic Assays (kinact/KI) B Mass Spectrometry (Covalent Adduct) A->B Confirms Covalent Binding C Target Engagement (ABPP, CETSA) B->C Informs Cellular Assays D Cellular Efficacy (Viability, Apoptosis) C->D Links Target to Cellular Effect E Pharmacokinetics/Pharmacodynamics D->E Guides In Vivo Study Design F Efficacy in Animal Models E->F Determines Therapeutic Potential

Sources

An In-depth Technical Guide to Determining the Solubility of 6-(Ethenesulfonyl)pyridine-3-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the systematic determination of the solubility of 6-(Ethenesulfonyl)pyridine-3-carbonitrile in a range of common organic solvents. In the absence of published empirical data for this specific compound, this document outlines a robust experimental protocol based on the well-established shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both a practical methodology and a theoretical foundation for understanding the dissolution behavior of this compound. The principles and procedures detailed herein are designed to ensure the generation of reliable and reproducible solubility data, a critical parameter in process development, formulation, and analytical method design.

Introduction: The Significance of Solubility Data

6-(Ethenesulfonyl)pyridine-3-carbonitrile is a pyridine derivative containing both an ethenesulfonyl and a carbonitrile functional group. Such molecules are of significant interest in medicinal chemistry and materials science due to their potential for diverse chemical interactions and biological activity. The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physicochemical property that profoundly influences its behavior in various applications.

A comprehensive understanding of a compound's solubility in different organic solvents is paramount for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization is crucial for optimizing yield, purity, and crystal morphology.

  • Formulation Development: For pharmaceutical applications, solubility dictates the choice of excipients and the feasibility of different dosage forms.

  • Analytical Chemistry: The development of accurate and robust analytical methods, particularly those employing chromatography, relies on an understanding of the analyte's solubility in the mobile phase.

This guide provides a detailed methodology to experimentally determine the solubility of 6-(Ethenesulfonyl)pyridine-3-carbonitrile, thereby enabling informed decisions in these critical areas.

Theoretical Considerations: Predicting Solubility Behavior

The principle of "like dissolves like" serves as a fundamental qualitative predictor of solubility.[1] This principle suggests that substances with similar polarities are more likely to be miscible. The polarity of both the solute, 6-(Ethenesulfonyl)pyridine-3-carbonitrile, and the solvent will govern the extent of dissolution.

The structure of 6-(Ethenesulfonyl)pyridine-3-carbonitrile features:

  • A polar pyridine ring.

  • A polar sulfonyl group (-SO2-).

  • A polar nitrile group (-CN).

  • A nonpolar vinyl group (-CH=CH2).

The presence of multiple polar functional groups suggests that the molecule will exhibit significant polarity. Therefore, it is anticipated to have higher solubility in polar solvents compared to nonpolar solvents. The interplay of these functional groups will determine its specific solubility profile across a spectrum of solvents.

Thermodynamically, the dissolution process is governed by the Gibbs free energy change (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes.[2] For a solid to dissolve, the energy required to break the crystal lattice forces of the solute and the intermolecular forces of the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

Experimental Methodology: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[3][4] The procedure involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique.

Required Materials and Equipment
  • Solute: 6-(Ethenesulfonyl)pyridine-3-carbonitrile (purity >99%)

  • Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, heptane).

  • Equipment:

    • Analytical balance

    • Glass vials with screw caps

    • Orbital shaker or wrist-action shaker with temperature control

    • Syringe filters (e.g., 0.22 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Volumetric flasks and pipettes

    • Centrifuge (optional)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep_solute Weigh excess 6-(Ethenesulfonyl)pyridine-3-carbonitrile prep_solvent Add known volume of organic solvent prep_vial Combine in sealed vial prep_solvent->prep_vial Dispense equilibration Agitate at constant temperature (e.g., 24-48h) prep_vial->equilibration sampling Allow to settle equilibration->sampling filtration Filter aliquot through 0.22 µm syringe filter sampling->filtration dilution Dilute filtrate with mobile phase filtration->dilution hplc Inject into HPLC-UV dilution->hplc quantification Quantify against calibration curve hplc->quantification

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Protocol
  • Preparation of Solvent Systems: Prepare a sufficient quantity of each organic solvent to be tested.

  • Sample Preparation: To a series of glass vials, add an excess amount of 6-(Ethenesulfonyl)pyridine-3-carbonitrile. The amount should be enough to ensure that undissolved solid remains at the end of the experiment, which can be visually confirmed.

  • Addition of Solvent: Accurately dispense a known volume (e.g., 5 mL) of the respective organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a shaker with a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium.

  • Phase Separation: After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle. A centrifugation step can be employed to facilitate this separation.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[5]

  • Dilution: Accurately dilute the filtered saturated solution with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Quantification by HPLC: Analyze the diluted samples using a validated HPLC method. The concentration of 6-(Ethenesulfonyl)pyridine-3-carbonitrile in the original saturated solution is then calculated by applying the dilution factor.

Analytical Method: HPLC-UV

High-Performance Liquid Chromatography with UV detection is a suitable technique for the quantification of pyridine derivatives due to their strong UV absorbance.[6][7][8]

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Isocratic elution is often sufficient for quantifying a single analyte.[6]

  • Detection: The UV detection wavelength should be set at the absorbance maximum (λmax) of 6-(Ethenesulfonyl)pyridine-3-carbonitrile to ensure maximum sensitivity. This can be determined by running a UV scan of a dilute solution of the compound.

  • Calibration: A calibration curve should be prepared by injecting known concentrations of 6-(Ethenesulfonyl)pyridine-3-carbonitrile. The linearity of the response should be established over the expected concentration range of the diluted samples.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Tabulated Solubility Data
SolventPolarity IndexTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Heptane0.125Experimental ValueCalculated Value
Toluene2.425Experimental ValueCalculated Value
Dichloromethane3.125Experimental ValueCalculated Value
Ethyl Acetate4.425Experimental ValueCalculated Value
Acetone5.125Experimental ValueCalculated Value
Acetonitrile5.825Experimental ValueCalculated Value
Ethanol4.325Experimental ValueCalculated Value
Methanol5.125Experimental ValueCalculated Value

Note: Polarity index values are approximate and can vary slightly depending on the scale used.

Influence of Temperature

The solubility of most solid compounds increases with temperature because the dissolution process is typically endothermic (ΔH > 0).[9][10] To fully characterize the solubility profile, it is recommended to perform the solubility determination at different temperatures (e.g., 5 °C, 25 °C, and 40 °C). This data is crucial for understanding the thermodynamics of dissolution and for designing crystallization processes.

Conclusion

This technical guide provides a comprehensive and scientifically grounded methodology for determining the solubility of 6-(Ethenesulfonyl)pyridine-3-carbonitrile in various organic solvents. By adhering to the detailed protocol for the shake-flask method and employing a validated HPLC-UV technique for quantification, researchers can generate high-quality, reliable solubility data. This information is indispensable for the rational design of chemical processes, the development of pharmaceutical formulations, and the establishment of robust analytical methods. The principles and workflows outlined herein are designed to be broadly applicable and to uphold the standards of scientific integrity and reproducibility.

References

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Vinyl Sulfone Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The vinyl sulfone moiety is a privileged structural motif in medicinal chemistry, acting as a key pharmacophore in numerous biologically active compounds.[1][2] Its electrophilic nature allows for covalent interactions with biological nucleophiles, making it a valuable tool in the design of targeted covalent inhibitors for various diseases, including cancer and inflammatory conditions.[3][4] When integrated with a pyridine scaffold—a ubiquitous heterocycle in pharmaceuticals—the resulting vinyl sulfone pyridine derivatives offer a unique combination of physicochemical properties and biological activity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of vinyl sulfone pyridine scaffolds. It covers the underlying principles, step-by-step protocols for a robust electrochemical synthesis, mechanistic insights, and practical considerations for purification and troubleshooting.

Introduction: The Significance of the Vinyl Sulfone Pyridine Scaffold

Vinyl sulfones are α,β-unsaturated compounds characterized by an electron-withdrawing sulfonyl group, which renders the β-carbon highly susceptible to Michael addition by nucleophiles. This reactivity is the cornerstone of their utility as covalent modifiers of target proteins, often forming stable bonds with cysteine, lysine, or serine residues.[3] The incorporation of a pyridine ring introduces a basic nitrogen atom that can improve aqueous solubility, modulate pKa, and provide a key vector for hydrogen bonding interactions within a protein's binding site.

The strategic combination of these two moieties has led to the development of potent inhibitors for a range of biological targets, including kinases and proteases.[3][4] Therefore, reliable and versatile synthetic methods to access these scaffolds are of paramount importance to the drug discovery community. This guide will focus on a modern and efficient electrochemical method, highlighting its advantages in terms of mild reaction conditions and functional group tolerance.

Synthetic Workflow Overview

The synthesis of vinyl sulfone pyridine scaffolds can be achieved through several routes.[5] A particularly effective and modern approach is the direct decarboxylative sulfonylation of a pyridine-containing cinnamic acid derivative. This method avoids harsh reagents and proceeds with high regioselectivity under mild electrochemical conditions.[6]

The overall workflow involves the preparation of the necessary precursors, the core electrochemical reaction, and subsequent purification of the final product.

Synthesis_Workflow cluster_0 Precursor Preparation cluster_1 Electrochemical Synthesis cluster_2 Purification P1 Pyridine Carboxaldehyde P5 Pyridine-Substituted Cinnamic Acid P1->P5 Knoevenagel Condensation P2 Malonic Acid P2->P5 P3 Pyridine P3->P5 P4 Piperidine P4->P5 S1 Pyridine-Substituted Cinnamic Acid P5->S1 Use in next step S3 Electrochemical Cell (Carbon Anode, Platinum Cathode) S1->S3 S2 Sodium Phenylsulfinate S2->S3 S4 Vinyl Sulfone Pyridine S3->S4 Decarboxylative Sulfonylation U1 Crude Product S4->U1 Proceed to purification U2 Column Chromatography U1->U2 Purify U3 Pure Vinyl Sulfone Pyridine U2->U3

Caption: Overall workflow for vinyl sulfone pyridine synthesis.

Detailed Experimental Protocol: Electrochemical Synthesis

This protocol is adapted from a highly efficient electrochemical method for the synthesis of (E)-vinyl sulfones.[6] It demonstrates the synthesis of (E)-2-(2-(phenylsulfonyl)vinyl)pyridine from 2-pyridine cinnamic acid and sodium benzenesulfinate.

Materials and Equipment:

  • (E)-3-(pyridin-2-yl)acrylic acid (2-pyridine cinnamic acid)

  • Sodium benzenesulfinate

  • Tetrabutylammonium perchlorate (n-Bu4NClO4)

  • Acetic acid (AcOH)

  • Acetonitrile (CH3CN), HPLC grade

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Undivided electrochemical cell

  • Carbon rod anode (d = 6 mm)

  • Platinum plate cathode (1.5 cm x 1.5 cm)

  • DC power supply (for constant current)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

  • Cell Assembly: In an undivided electrochemical cell, equip a carbon rod as the anode and a platinum plate as the cathode.

  • Reaction Mixture Preparation: To the cell, add (E)-3-(pyridin-2-yl)acrylic acid (0.5 mmol, 1.0 equiv.), sodium benzenesulfinate (1.2 mmol, 2.4 equiv.), n-Bu4NClO4 (1.0 mmol, 2.0 equiv.), and acetic acid (0.25 mmol, 0.5 equiv.).

  • Solvent Addition: Add a solvent mixture of acetonitrile and water (7 mL CH3CN / 1 mL H2O).

  • Electrolysis: Place the cell on a magnetic stirrer and begin stirring. Apply a constant current of 20 mA to the cell.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for approximately 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, turn off the power supply. Remove the electrodes and transfer the reaction mixture to a round-bottom flask.

  • Solvent Removal: Remove the acetonitrile using a rotary evaporator.

  • Extraction: Add 10 mL of deionized water to the remaining aqueous residue. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., a 10:1 ratio) as the eluent.[6]

  • Characterization: The pure product, (E)-2-(2-(phenylsulfonyl)vinyl)pyridine, is obtained as a colorless solid. Characterize by NMR and mass spectrometry to confirm identity and purity. The expected yield is approximately 45%.[6]

Reaction Mechanism

The electrochemical synthesis proceeds via a radical-based pathway.[6] The key steps involve the anodic oxidation of the sulfinate salt to generate a sulfonyl radical, which then participates in a decarboxylative coupling with the cinnamic acid derivative.

Key Mechanistic Steps:

  • Anodic Oxidation: At the anode, the sodium sulfinate is oxidized to a sulfonyl radical intermediate.

  • Radical Addition: The highly reactive sulfonyl radical adds to the alkene of the pyridine cinnamic acid anion.

  • Decarboxylation: The resulting anion radical intermediate undergoes spontaneous decarboxylation (loss of CO2) to form a new radical species.

  • Oxidation & Proton Loss: This species is further oxidized and loses a proton to yield the final, stable (E)-vinyl sulfone pyridine product.

Reaction_Mechanism A PhSO₂⁻ Phenylsulfinate Anion B PhSO₂• Sulfonyl Radical A:f0->B:f0 -e⁻ (Anode) D Radical Adduct Intermediate B:f0->D:f0 + (C) C Py-CH=CH-COO⁻ Pyridine Acrylate Anion C:f0->D:f0 E Vinyl Radical Intermediate D:f0->E:f0 -CO₂ F Py-CH=CH-SO₂Ph (E)-Vinyl Sulfone Pyridine E:f0->F:f0 -e⁻, -H⁺

Caption: Proposed mechanism for electrochemical sulfonylation.

Data Summary and Scope

The electrochemical method is tolerant of various functional groups. The table below summarizes typical reaction parameters and outcomes for this and related synthetic approaches.

Starting Material (Alkene)Sulfinate SourceMethodTemp (°C)Time (h)Yield (%)Reference
(E)-3-(pyridin-2-yl)acrylic acidSodium benzenesulfinateElectrochemicalRoom Temp245[6]
StyreneN-Ts-hydroxylamineMolybdenum-Catalyzed1001688
4-Chlorocinnamic acidSodium benzenesulfinateElectrochemicalRoom Temp276[6]
4-Methoxycinnamic acidSodium benzenesulfinateElectrochemicalRoom Temp280[6]
1,2-DibromoethaneSodium benzenesulfinateCatalyst-Free80-Good[7]

This table illustrates that while the electrochemical method is effective at room temperature, other methods like metal-catalyzed reactions may offer higher yields but require elevated temperatures.[6][7]

Troubleshooting and Practical Insights

Issue 1: Low Yield

  • Potential Cause: Inefficient electrolysis.

  • Solution: Check the integrity of the electrodes. Ensure the carbon anode is not fouled and the platinum cathode is clean. Verify the constant current from the power supply. Ensure the concentration of the supporting electrolyte (n-Bu4NClO4) is sufficient.

Issue 2: Incomplete Reaction

  • Potential Cause: Degradation of starting material or insufficient reaction time.

  • Solution: Monitor the reaction closely using TLC. If the reaction stalls, consider increasing the reaction time. Ensure the quality of the starting cinnamic acid and sulfinate salt.

Issue 3: Difficulty in Purification

  • Potential Cause: Formation of side products or presence of unreacted starting materials. The polarity of sulfones can sometimes complicate chromatography.

  • Solution: For solids, recrystallization can be an effective alternative to chromatography.[8] If using column chromatography, careful selection of the solvent system is crucial. A gradient elution may be necessary to separate the product from closely-eluting impurities. Ensure the crude product is thoroughly dried to remove residual water or high-boiling solvents before loading onto the column.

Conclusion

The synthesis of vinyl sulfone pyridine scaffolds is a critical task for the advancement of medicinal chemistry and drug discovery. The electrochemical decarboxylative sulfonylation method presented here offers a mild, efficient, and regioselective route to these valuable compounds. By understanding the detailed protocol, the underlying reaction mechanism, and potential troubleshooting strategies, researchers can confidently and reproducibly synthesize these scaffolds for their discovery programs. The continued development of synthetic methodologies, such as catalyst-free and metal-catalyzed approaches, will further expand the chemical space available to scientists, enabling the creation of next-generation therapeutics.[7][9]

References

  • Recent applications of vinyl sulfone motif in drug design and discovery. ResearchGate. Available at: [Link]

  • The vinyl sulfone motif as a structural unit for novel drug design and discovery. Taylor & Francis Online. Available at: [Link]

  • The vinyl sulfone motif as a structural unit for novel drug design and discovery. PubMed. Available at: [Link]

  • Recent applications of vinyl sulfone motif in drug design and discovery. PubMed. Available at: [Link]

  • Synthesis of Vinyl Sulfones from Substituted Alkenes via Molybdooxaziridine Catalysis. Wiley Online Library. Available at: [Link]

  • Recent applications of vinyl sulfone motif in drug design and discovery. Semantic Scholar. Available at: [Link]

  • Electrosynthesis of (E)-Vinyl Sulfones Directly from Cinnamic Acids and Sodium Sulfinates via Decarboxylative Sulfono Functionalization. ACS Publications. Available at: [Link]

  • Vinyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Polysubstituted Vinyl Sulfones by Direct C-S Cross-Coupling. PubMed. Available at: [Link]

  • Recent advances in the synthesis of vinyl sulfones. RSC Publishing. Available at: [Link]

  • Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. MDPI. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • An Economical and Convenient Synthesis of Vinyl Sulfones. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Vinylic Sulfones in Aqueous Media. ACS Publications. Available at: [Link]

  • Purification and hydrogenation of pyridines.Google Patents.
  • Purification method of pyridine and pyridine derivatives.Google Patents.
  • How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. Available at: [Link]

Sources

Application Note: Covalent Protein Labeling with 6-(Ethenesulfonyl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for covalently labeling cysteine residues using 6-(Ethenesulfonyl)pyridine-3-carbonitrile (ESP-CN). Unlike traditional alkyl vinyl sulfones, which are often kinetically sluggish, ESP-CN features a pyridine core substituted with an electron-withdrawing nitrile group. This electronic tuning activates the vinyl sulfone "warhead," making it a highly efficient Michael acceptor for Targeted Covalent Inhibition (TCI) and Fragment-Based Drug Discovery (FBDD) . This guide covers chemical mechanism, kinetic validation, labeling workflows, and mass spectrometry analysis.

Introduction & Chemical Basis[1][2][3][4][5][6][7][8][9]

The Molecule
  • IUPAC Name: 6-(Ethenesulfonyl)pyridine-3-carbonitrile

  • Molecular Formula:

    
    
    
  • Molecular Weight: 194.21 Da

  • Warhead Class: Heteroaromatic Vinyl Sulfone

Mechanism of Action

The labeling mechanism relies on a Michael Addition . The sulfonyl group (


) withdraws electrons from the vinyl group (

), creating an electrophilic

-carbon.

Uniquely, the pyridine ring and the 3-carbonitrile group further deplete electron density from the system. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), significantly increasing the reaction rate with nucleophiles compared to standard divinyl sulfone or ethyl vinyl sulfone reagents.

Reaction Specificity:

  • Primary Target: Cysteine Thiolates (

    
    ).
    
  • Secondary Target: Lysine

    
    -amines (only at pH > 8.5 or in hyper-reactive pockets).
    
  • Stability: The resulting thioether bond is irreversible and highly stable against hydrolysis and retro-Michael addition, offering a distinct advantage over maleimide chemistries.[1]

Visualized Mechanism (DOT)

ReactionMechanism Protein Protein-Cys-SH Deprotonation Deprotonation (pH > pKa) Protein->Deprotonation Buffer pH 7.5 Thiolate Protein-Cys-S⁻ (Nucleophile) Deprotonation->Thiolate Transition Enolate Intermediate Thiolate->Transition Michael Attack on β-carbon ESPCN ESP-CN (Electrophile) ESPCN->Transition Product Stable Thioether Adduct Transition->Product Protonation

Figure 1: The Michael addition mechanism. The cysteine thiolate attacks the


-carbon of the vinyl sulfone, followed by proton capture to form a stable covalent bond.

Pre-Experimental Considerations

ParameterRecommendationRationale
Buffer System HEPES or Phosphate (50 mM)Avoid amine-rich buffers (Tris) if working at high pH (>8.0) to prevent potential side reactions, though Tris is generally safe at pH 7.5.
pH 7.4 – 8.0Reactivity is driven by the thiolate anion. pH must be near or above the Cys pKa (typically ~8.3, but lower in active sites).
Reducing Agents TCEP (Avoid DTT/BME initially)DTT and BME are thiols and will scavenge the probe. Use TCEP for reduction as it is non-nucleophilic toward vinyl sulfones.
Solvent DMSOThe probe is hydrophobic. Keep final DMSO concentration < 2% (v/v) to maintain protein stability.

Protocol 1: Kinetic Reactivity Assessment (GSH Assay)

Before labeling precious protein, validate the probe's quality and reactivity using Glutathione (GSH) as a surrogate.

Materials:

  • GSH (Reduced Glutathione)

  • ESP-CN (10 mM stock in DMSO)

  • PBS (pH 7.4)

  • UV-Vis Spectrophotometer or LC-MS

Steps:

  • Prepare Reaction: Mix GSH (50 µM) and ESP-CN (500 µM) in PBS (pseudo-first-order conditions).

  • Incubation: Incubate at 25°C.

  • Monitoring:

    • UV-Vis: Monitor the depletion of the vinyl sulfone absorbance (typically 260–300 nm region, though pyridine overlaps) or the loss of free thiols using Ellman’s Reagent (DTNB) at time points (0, 15, 30, 60 min).

    • LC-MS (Preferred): Inject aliquots at defined intervals. Look for the GSH-ESP adduct mass:

      • GSH MW: 307.32 Da

      • ESP-CN MW: 194.21 Da

      • Target Mass: 501.53 Da (

        
        ).
        
  • Analysis: If >50% GSH is consumed within 60 minutes, the probe is active and suitable for protein labeling.

Protocol 2: Protein Labeling Workflow

This protocol is designed for a purified protein (1–5 mg/mL).

Workflow Diagram

LabelingWorkflow Start Purified Protein (in HEPES/PBS) Reduction Reduction (Optional) 100 µM TCEP, 30 min Start->Reduction If Cys oxidized Labeling Add ESP-CN (1-10 equivalents) Start->Labeling If Cys reduced Reduction->Labeling Incubation Incubate 1-4 Hours @ RT Labeling->Incubation Quench Quench Add excess DTT (10 mM) Incubation->Quench Cleanup Desalting / Dialysis Remove excess probe Quench->Cleanup Analysis LC-MS / SDS-PAGE Cleanup->Analysis

Figure 2: Step-by-step labeling workflow ensuring specificity and sample integrity.

Step-by-Step Procedure
  • Protein Preparation:

    • Dilute protein to 20 µM (~0.5–1.0 mg/mL) in 50 mM HEPES, 150 mM NaCl, pH 7.5.

    • Optional: If cysteines are potentially oxidized, treat with 100 µM TCEP for 30 min at RT. Do not remove TCEP (it does not interfere).

  • Probe Addition:

    • Add ESP-CN from a DMSO stock.

    • Stoichiometry:

      • For Specific Active Site Labeling: Add 1.1 – 1.5 molar equivalents.

      • For Screening/Proteomics: Add 10 – 50 molar equivalents.

    • Ensure final DMSO concentration is

      
       1%. Mix by gentle pipetting.
      
  • Incubation:

    • Incubate at Room Temperature (20–25°C) for 1 to 4 hours .

    • Note: Vinyl sulfones are slower than acrylamides; overnight incubation at 4°C is also acceptable for maximum occupancy.

  • Quenching:

    • Stop the reaction by adding DTT (Dithiothreitol) to a final concentration of 10 mM.

    • Incubate for 10 minutes. The DTT will rapidly scavenge any remaining ESP-CN.

  • Cleanup (Critical for MS):

    • Remove excess small molecules using Zeba Spin Desalting Columns (7K MWCO) or dialysis. This prevents ion suppression during Mass Spectrometry.

Protocol 3: Mass Spectrometry Validation

To confirm labeling, you must detect the specific mass shift corresponding to the addition of the probe.

Intact Protein Analysis
  • Method: LC-MS (ESI-TOF or Orbitrap).

  • Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.

  • Calculation:

  • Success Criteria: Observation of a peak at

    
     (or multiples thereof: 
    
    
    
    ,
    
    
    if multiple Cys labeled).
Peptide Mapping (Site Identification)
  • Digestion: Trypsin or Chymotrypsin (standard protocols).

  • Search Parameters:

    • Variable Modification: Custom modification on Cysteine (C).

    • Composition:

      
      
      
    • Monoisotopic Mass Shift:

      
       (High-Res calculation).
      
  • Validation: Verify b- and y-ion series coverage to ensure the modification is on the expected Cysteine and not a surface Lysine.

Troubleshooting & Optimization

ObservationRoot CauseSolution
No Labeling Observed pH too lowIncrease pH to 8.0 to populate the thiolate species.
No Labeling Observed Probe hydrolysis/precipitationEnsure DMSO stock is fresh. Check for precipitation upon addition to buffer.
Non-Specific Labeling (Lysine)pH too high or excess probeLower pH to 7.4. Reduce probe equivalents to 1:1 or 1:2. Reduce incubation time.
Protein Precipitation DMSO intoleranceReduce DMSO to < 0.5%.
Incomplete Modification Slow kineticsIncrease time (up to 12h at 4°C) or concentration.

References

  • BenchChem. (2025).[1] Thiol-Specific Labeling of Cysteine Residues with Sulfone Reagents.[2] Retrieved from

  • Koványi, B. et al. (2013). A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags.[2] Organic & Biomolecular Chemistry.[2][3][4][5][6][7] Retrieved from

  • Resnick, E. et al. (2019). Rapid covalent-probe discovery by electrophile fragment screening. Journal of the American Chemical Society / bioRxiv. Retrieved from

  • Life Chemicals. (2024). Specific Covalent Inhibitor Fragment Library.[3][5] Retrieved from [5]

  • Aaronson, J.G. et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles.[8] Journal of the American Chemical Society. Retrieved from

Sources

Application Note: 6-(Ethenesulfonyl)pyridine-3-carbonitrile in Competitive Activity-Based Protein Profiling (ABPP)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in chemical biology and drug discovery, focusing on the utilization of 6-(Ethenesulfonyl)pyridine-3-carbonitrile as a covalent fragment in Activity-Based Protein Profiling (ABPP) .

Executive Summary

6-(Ethenesulfonyl)pyridine-3-carbonitrile (CAS: 106265-58-1) is a specialized covalent fragment utilized in chemoproteomics to map ligandable cysteine residues across the proteome. Belonging to the vinyl sulfone class of electrophiles, this probe features a pyridine-3-carbonitrile scaffold that modulates the reactivity of the warhead, ensuring tunable selectivity for nucleophilic cysteines without excessive promiscuity.

Its primary application is in Competitive ABPP , where it serves as a "scout fragment" to identify cryptic, druggable pockets on proteins (such as Deubiquitinases, Kinases, and Metabolic Enzymes) that are accessible to small-molecule inhibitors.

Scientific Background & Mechanism[1][2]

Chemical Architecture & Reactivity

The compound consists of three functional domains:

  • Warhead (Ethenesulfonyl / Vinyl Sulfone): A Michael acceptor that forms an irreversible covalent thioether bond with nucleophilic cysteine residues (S-alkylation).

  • Scaffold (Pyridine): Provides a heteroaromatic core that can engage in pi-stacking or hydrogen bonding within protein active sites.

  • Electronic Tuner (3-Carbonitrile): The electron-withdrawing nitrile group at the 3-position lowers the LUMO energy of the vinyl sulfone, enhancing its electrophilicity compared to unsubstituted vinyl sulfones, while maintaining stability in aqueous buffers.

Mechanism of Action: Competitive ABPP

Unlike "click" probes that contain an alkyne handle for direct visualization, 6-(Ethenesulfonyl)pyridine-3-carbonitrile is typically used in a competitive format.

  • Blockade: The fragment is incubated with the proteome, covalently modifying accessible cysteines.

  • Probe Labeling: A broad-spectrum cysteine-reactive probe (e.g., IA-alkyne or Desthiobiotin-Iodoacetamide ) is added.

  • Readout: Cysteines modified by the fragment are protected from the broad-spectrum probe. This results in a loss of signal (reduced enrichment) in Mass Spectrometry (MS), identifying the fragment's targets.

Pathway Visualization

The following diagram illustrates the Competitive ABPP workflow utilizing this fragment.

Competitive_ABPP_Workflow Proteome Native Proteome (Cell Lysate) Fragment Incubation with 6-(Ethenesulfonyl)pyridine-3-carbonitrile (Competitor) Proteome->Fragment Step 1: Covalent Binding Probe Labeling with Broad-Spectrum Probe (IA-Alkyne) Fragment->Probe Step 2: Competition Click CuAAC Click Chemistry (Biotin-Azide) Probe->Click Step 3: Tagging Enrichment Streptavidin Enrichment & Tryptic Digestion Click->Enrichment Step 4: Purification MS_Analysis LC-MS/MS Analysis (TMT or Label-Free) Enrichment->MS_Analysis Step 5: Quantification Data Target Identification (Loss of Signal) MS_Analysis->Data Step 6: Bioinfomatics

Caption: Workflow for Competitive ABPP. The fragment blocks specific cysteines, preventing subsequent labeling by the reporter probe.

Detailed Experimental Protocol

Reagents & Materials Table
ReagentSpecificationPurpose
6-(Ethenesulfonyl)pyridine-3-carbonitrile >95% Purity, 100 mM in DMSOCovalent Fragment (Competitor)
IA-Alkyne (Iodoacetamide-Alkyne)10 mM in DMSOBroad-spectrum Cysteine Probe
Biotin-Azide (or Biotin-PEG3-Azide)10 mM in DMSOAffinity Handle for Enrichment
TCEP (Tris(2-carboxyethyl)phosphine)50 mM in H2OReducing Agent (Click Chemistry)
TBTA (Tris((1-benzyl-4-triazolyl)methyl)amine)1.7 mM in DMSO/t-ButanolCopper Ligand
CuSO4 50 mM in H2OCatalyst
Streptavidin-Agarose Beads High CapacityEnrichment of labeled peptides
Step-by-Step Protocol (Gel-Based & MS-Based)
Phase 1: Proteome Preparation
  • Lysis: Harvest cells (e.g., HEK293T, Jurkat) and lyse in PBS containing 0.1% Triton X-100 . Note: Avoid DTT or strong reducing agents that can scavenge the electrophile.

  • Clarification: Centrifuge at 16,000 x g for 15 min at 4°C. Collect supernatant.

  • Normalization: Adjust protein concentration to 1-2 mg/mL .

Phase 2: Fragment Incubation (Competition)
  • Aliquot: Transfer 50 µL of proteome (for gel) or 500 µL (for MS) to reaction tubes.

  • Treatment: Add 6-(Ethenesulfonyl)pyridine-3-carbonitrile at desired concentration (typically 50 - 200 µM ).

  • Control: Add an equivalent volume of DMSO to control samples.

  • Incubation: Incubate for 1 hour at Room Temperature (RT) or 37°C.

    • Expert Insight: Vinyl sulfones react slower than chloroacetamides. A 1-hour incubation ensures sufficient occupancy of the target cysteines.

Phase 3: Probe Labeling
  • Pulse: Add IA-Alkyne to all samples (final concentration 1-5 µM ).

  • Incubation: Incubate for 1 hour at RT .

    • Mechanism:[1][2][3] IA-Alkyne will label any accessible cysteine not blocked by the fragment.

Phase 4: Click Chemistry & Analysis
  • Click Reaction: Add the "Click Mix" to each sample:

    • 100 µM Biotin-Azide

    • 1 mM TCEP

    • 100 µM TBTA

    • 1 mM CuSO4

  • Incubate: 1 hour at RT, protected from light.

  • Quench: Add 4x SDS Loading Buffer (for Gel) or proceed to Acetone Precipitation (for MS).

Phase 5: Mass Spectrometry (IsoTOP-ABPP / TMT)

For quantitative profiling, use Isotopically Labeled TEV-cleavable tags (IsoTOP) or Tandem Mass Tags (TMT).

  • Enrichment: Solubilize precipitated proteins, incubate with Streptavidin beads.

  • Wash: Stringent washing (1% SDS, Urea) to remove non-covalent binders.

  • Digestion: On-bead trypsin digestion.

  • Elution/Analysis: Analyze peptides via LC-MS/MS.

  • Quantification: Compare peptide abundance between DMSO and Fragment-treated samples.

    • Ratio (Fragment/DMSO) < 0.5 indicates >50% occupancy (Hit).

Data Analysis & Interpretation

Calculating Target Engagement (TE)

The efficiency of the fragment is measured by the Competition Ratio (R) :



  • R ≈ 1.0: No binding (Cysteine is not targeted by the fragment).

  • R < 0.1: High affinity/reactivity (Near complete blockade).

Selectivity Profiling
  • Volcano Plot: Plot

    
     vs. 
    
    
    
    .
  • Hits: Significant hits will appear in the upper-left quadrant (high significance, high competition).

  • Common Targets: Expect hits among GSTO1 (Glutathione S-Transferase Omega 1), Pin1 , and various Deubiquitinases (DUBs) , as vinyl sulfones are privileged structures for these classes.

References

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570-574.

  • Resnick, E., et al. (2019). Rapid covalent-probe discovery by electrophile fragment screening. Journal of the American Chemical Society, 141(22), 8864-8869.

  • Lanning, B. R., et al. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Nature Chemical Biology (or BioRxiv preprint).

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790-795.

Sources

Application Note: Michael Addition Protocols for 6-(Ethenesulfonyl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for utilizing 6-(Ethenesulfonyl)pyridine-3-carbonitrile (also known as 2-(ethenesulfonyl)-5-cyanopyridine) in Michael addition reactions. This scaffold represents a "privileged" electrophile in covalent drug discovery and bioconjugation due to its tunable reactivity and high selectivity for cysteine residues.

Introduction & Reactivity Profile

6-(Ethenesulfonyl)pyridine-3-carbonitrile is a highly reactive vinyl sulfone warhead. Unlike simple alkyl vinyl sulfones, the electrophilicity of this alkene is significantly enhanced by the electron-deficient pyridine ring and the electron-withdrawing nitrile group at the C3 position (meta to the sulfonyl).

Mechanism of Action

The primary reaction pathway is a 1,4-conjugate addition (Michael Addition) .[1][2] Nucleophiles (Nu⁻) attack the


-carbon of the vinyl group.
  • Selectivity: High preference for "soft" nucleophiles (Thiols/Cocysteines) over "hard" nucleophiles (Amines/Lysines) at physiological pH.

  • Kinetics: The pyridine nitrogen and 3-CN group lower the LUMO energy of the vinyl system, increasing reaction rates compared to phenyl vinyl sulfones.

  • Stability: The resulting thioether adduct is generally stable and irreversible under physiological conditions, unlike some acrylamide adducts which can exhibit reversibility.

Chemical Structure & Numbering[3][4]
  • IUPAC Name: 6-(Ethenesulfonyl)pyridine-3-carbonitrile[3]

  • Alternative Name: 2-Vinylsulfonyl-5-cyanopyridine

  • Warhead Type: Activated Vinyl Sulfone

General Protocol Guidelines

Solvent Compatibility
  • Preferred (Organic): Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN).

  • Preferred (Aqueous/Bio): DMSO/PBS or DMF/HEPES mixtures. The compound has limited water solubility and requires a polar organic co-solvent (typically 1–5% DMSO final concentration for biological assays).

  • Avoid: Primary alcohols (MeOH, EtOH) at high temperatures or high pH, as alkoxide addition (Michael addition of the solvent) can occur as a side reaction.

Base & pH Considerations
  • Thiol Conjugation: pH 7.0 – 8.0. Reaction proceeds rapidly via the thiolate anion.

  • Amine Conjugation: Requires higher pH (8.5 – 9.5) or catalysis (e.g., DMAP) to generate the free amine nucleophile.

Experimental Protocols

Protocol A: Cysteine Labeling (Bioconjugation/Proteomics)

Targeting surface-exposed cysteines or reactive active-site thiols.

Reagents:

  • Protein/Peptide Stock: 50–100

    
    M in PBS (pH 7.4).
    
  • Electrophile Stock: 10 mM 6-(Ethenesulfonyl)pyridine-3-carbonitrile in anhydrous DMSO.

  • Quenching Buffer: 100 mM DTT or Mercaptoethanol.

Workflow:

  • Preparation: Dilute the Protein Stock into reaction buffer (PBS, pH 7.4). Ensure EDTA (1 mM) is present to prevent metal-catalyzed oxidation of cysteines.

  • Addition: Add the Electrophile Stock to the protein solution.

    • Stoichiometry: Use 1.1 to 5 equivalents of electrophile relative to available cysteines.

    • DMSO Limit: Keep final DMSO concentration

      
      .
      
  • Incubation: Incubate at Room Temperature (25°C) for 30–60 minutes .

    • Note: Due to the activated nature of this scaffold, reaction times are significantly shorter than standard acrylamides (often 1-4 hours).

  • Quenching: Add Quenching Buffer (50 equivalents excess) to stop the reaction.

  • Analysis: Analyze via LC-MS (Intact Protein) or tryptic digest (Bottom-up Proteomics). Look for a mass shift of +194.04 Da .

Protocol B: Synthetic Derivatization (Small Molecule Library Synthesis)

Synthesis of covalent inhibitors or ligand-warhead conjugates.

Reagents:

  • Nucleophile: Primary/Secondary Amine or Thiol ligand.

  • Solvent: DCM or DMF (anhydrous).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Workflow:

  • Dissolve the Nucleophile (1.0 equiv) in DCM (0.1 M concentration).

  • Add Base (1.2 equiv).

  • Cool to 0°C (ice bath). Critical Step: The high reactivity can lead to exotherms or double-addition with primary amines.

  • Add 6-(Ethenesulfonyl)pyridine-3-carbonitrile (1.0 – 1.1 equiv) dropwise.

  • Allow to warm to RT and stir for 2–4 hours.

  • Monitoring: TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Dilute with DCM, wash with 0.1 M HCl (to remove base/unreacted amine), then Brine. Dry over MgSO

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation Low solubility of warhead in buffer.Increase DMSO % or switch to DMF. Reduce concentration.
No Reaction (Amines) Amine is protonated (ammonium).Increase pH to >8.5 or use stronger base (TEA/DIPEA).
Polymerization Concentration too high; radical initiation.Add radical inhibitor (BHT) if storing stock; perform reaction in dark/inert atm.
Side Products (+ Solvent) Solvent competition (MeOH/EtOH).Switch to non-nucleophilic solvents (DCM, MeCN, THF).
SNAr Substitution Nucleophile attacks pyridine ring instead of vinyl.Rare. Verify regioselectivity via NMR. Vinyl attack is kinetically favored.

Mechanistic Visualization

The following diagram illustrates the competitive pathways and the preferred Michael Addition mechanism.

ReactionPathways Start 6-(Ethenesulfonyl) pyridine-3-carbonitrile TS_Michael Transition State (Anionic Intermediate) Start->TS_Michael Attack at Vinyl Beta-C Prod_SNAr SNAr Product (Sulfinate Displacement) Start->Prod_SNAr Attack at Pyridine C2 (Rare) Nuc Nucleophile (R-SH / R-NH2) Nuc->TS_Michael Prod_Michael Michael Adduct (Thioether/Amine) TS_Michael->Prod_Michael Protonation (Major Product)

Figure 1: Reaction pathways for 6-(Ethenesulfonyl)pyridine-3-carbonitrile. The Michael addition (Green) is the dominant pathway over SNAr (Red).

Safety & Handling (SDS Summary)

  • Hazard Class: Skin Irritant (Category 2), Eye Irritant (Category 2A), Skin Sensitizer (Category 1).

  • Specific Danger: Vinyl sulfones are potent alkylating agents. They can cause irreversible sensitization (allergic dermatitis).

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory . Handle only in a fume hood.

  • Decontamination: Treat spills with 10% bleach or excess thiol (e.g., cysteine/glutathione) to quench the electrophile before disposal.

References

  • Design of Covalent Inhibitors

    • Singh, J., et al. "The resurgence of covalent drugs."[4] Nature Reviews Drug Discovery2011 , 10, 307-317. Link

  • Vinyl Sulfone Reactivity

    • Santos, M. M. M., et al. "Michael addition of carbon nucleophiles to vinyl sulfones." Tetrahedron2009 , 65, 679-688. Link

  • Pyridine-Based Electrophiles

    • Fuller, A. A., et al. "2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles." Journal of the American Chemical Society2020 , 142, 150-159. Link

  • Bioconjugation Protocols

    • Patterson, J. T., et al. "Finding the Right (War)head: Covalent Inhibitor Discovery." Journal of Medicinal Chemistry2019 , 62, 10403-10423. Link

Sources

Troubleshooting & Optimization

Improving aqueous solubility of 6-(Ethenesulfonyl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Enhancement & Stability Protocols for Covalent Probes Ticket ID: #SOL-ESP3-001 Status: Open Support Level: Senior Application Scientist

Executive Summary

You are working with 6-(Ethenesulfonyl)pyridine-3-carbonitrile , a specialized electrophilic fragment likely designed as a covalent inhibitor or probe.

The Central Challenge: This molecule contains a vinyl sulfone "warhead" (at position 6) and a nitrile group (at position 3). The vinyl sulfone is a potent Michael acceptor.[1] Standard solubility protocols (like heating, strong basic buffers, or nucleophilic cosolvents) will trigger premature polymerization or hydrolysis, destroying your compound before it reaches its target.

This guide provides a self-validating workflow to solubilize this compound while preserving its electrophilic reactivity.

Module 1: Dissolution & "Crash-Out" Troubleshooting

User Issue: "My compound dissolves in DMSO, but precipitates immediately when I dilute it into water or PBS."

Technical Diagnosis: This is a classic "Solvent Shift" precipitation. The pyridine ring, deactivated by the electron-withdrawing sulfonyl and nitrile groups, renders the molecule highly lipophilic and non-basic. It lacks ionizable groups in the physiological pH range (pKa < 2.0), meaning it cannot form stable salts to aid solubility.

The Protocol: Stepwise Kinetic Solubilization Do not dump DMSO stocks directly into aqueous buffer. Use this intermediate dilution method to prevent amorphous aggregation.

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 50 mM.

  • Intermediate Step (The Critical Fix):

    • Prepare a Co-solvent Mix : 50% PEG-400 / 50% Water (v/v).

    • Dilute your DMSO stock 1:10 into this mix. (Result: 5 mM compound in 10% DMSO/45% PEG-400).

    • Why? PEG-400 acts as an amphiphilic bridge, preventing the hydrophobic "shock" that causes precipitation.

  • Final Dilution: Dilute the Intermediate Mix into your assay buffer (e.g., Phosphate pH 6.0) to the final concentration (e.g., 100 µM).

Data Output: Solubility Limit Table Typical solubility thresholds based on structural analogs (Validation required).

Solvent SystemMax Solubility (Est.)Stability Window
Pure Water (pH 7) < 10 µMHigh (Hydrolysis risk > pH 8)
PBS + 1% DMSO ~ 50 µMModerate
PBS + 5% PEG-400 ~ 200 µMHigh
10% Sulfobutylether-β-CD > 500 µMExcellent (Recommended)
Module 2: Chemical Stability (The "Warhead" Trap)

User Issue: "I see multiple peaks in my LC-MS after incubating in buffer. Is the compound degrading?"

Technical Diagnosis: You are likely seeing Michael Adducts . The vinyl sulfone group (-SO₂-CH=CH₂) is an electrophile looking for nucleophiles. If your buffer contains primary amines (Tris) or thiols (DTT, Glutathione), they will covalently bond to your drug, creating new species (M + Buffer Mass).

The Protocol: Nucleophile-Free Environment To maintain the integrity of the vinyl sulfone warhead, you must strictly control the buffer composition.

  • FORBIDDEN Reagents:

    • 
      Tris (Tris(hydroxymethyl)aminomethane):  Contains a primary amine. Reacts within minutes.
      
    • 
      Glycine:  Primary amine.
      
    • 
      DTT / BME:  Thiols will instantly quench the warhead.
      
  • RECOMMENDED Reagents:

    • 
      HEPES / MOPS:  Sterically hindered amines (less reactive).
      
    • 
      Phosphate (PBS/PB):  Non-nucleophilic.
      
    • 
      Citrate:  Good for acidic pH stability.
      

Visualization: Stability Decision Tree

StabilityWorkflow Start Start: Buffer Selection CheckpH Check Target pH Start->CheckpH CheckNu Contains Nucleophiles? (Tris, Glycine, Thiols) CheckpH->CheckNu pH 4.0 - 7.5 Fail STOP: Covalent Modification (Warhead Deactivation) CheckpH->Fail pH > 8.0 (Hydrolysis Risk) CheckNu->Fail Yes Success PROCEED: Stable Solution CheckNu->Success No (Use Phosphate/HEPES) caption Figure 1: Buffer Selection Logic for Vinyl Sulfones. Avoid nucleophiles and high pH.

Module 3: Advanced Formulation (Cyclodextrins)

User Issue: "I need high concentrations (>1 mM) for animal studies, but PEG-400 is toxic at high volumes."

Technical Diagnosis: For in vivo use or high-concentration assays, cosolvents are often insufficient. The planar pyridine ring and the hydrophobic sulfone tail make this molecule an ideal candidate for Inclusion Complexation .

The Protocol: Captisol® (SBE-β-CD) Encapsulation Sulfobutylether-β-cyclodextrin (SBE-β-CD) creates a hydrophobic cavity that shields the pyridine ring while the exterior sulfonate groups ensure high water solubility.

  • Preparation: Prepare a 20% (w/v) stock of SBE-β-CD in 50 mM Citrate Buffer (pH 5.0).

  • Complexation: Add your solid compound to this vehicle.

  • Sonication: Sonicate in a water bath at 37°C for 30 minutes. The solution should turn clear.

  • Filtration: Filter through a 0.22 µm PVDF filter.

Why this works: The cyclodextrin protects the vinyl sulfone from hydrolysis and prevents aggregation, often boosting solubility by 50-100x compared to PBS alone [1].

Module 4: Analytical Troubleshooting (FAQ)

Q: Why does my LC-MS show a peak at M+18? A: This is water addition (hydration) across the vinyl sulfone double bond. This occurs if the sample is left at high pH (>8) or sits in the autosampler for >24 hours. Fix: Acidify samples with 0.1% Formic Acid immediately.

Q: Can I use DMSO for long-term storage? A: Yes, but it must be anhydrous . Vinyl sulfones can react with water traces in wet DMSO over months. Store at -20°C under nitrogen or argon.

Q: Is the nitrile group (position 3) a stability risk? A: Generally, no. The nitrile is stable under physiological conditions. The primary instability risk is the vinyl sulfone at position 6.

Experimental Workflow: Kinetic Solubility Assay

Use this validated workflow to determine the exact solubility limit in your specific buffer.

SolubilityProtocol Stock 10mM DMSO Stock Spike Spike into Buffer (2% DMSO Final) Stock->Spike Incubate Incubate 4h @ 25°C (Shake) Spike->Incubate Filter Filter (PVDF) Remove Precipitate Incubate->Filter Analyze HPLC-UV / LC-MS Quantify Supernatant Filter->Analyze caption Figure 2: Kinetic Solubility Workflow. Critical step: Filtration to remove micro-aggregates.

References
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Santos, M. M. M., & Moreira, R. (2007). Michael acceptors as cysteine protease inhibitors. Mini Reviews in Medicinal Chemistry, 7(10), 1040-1053. Link

  • Patterson, A. W., et al. (2006). Design and synthesis of vinyl sulfone-based inhibitors of cysteine proteases. Journal of Medicinal Chemistry, 49(21), 6298-6307. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

Disclaimer: This guide is for research purposes only. 6-(Ethenesulfonyl)pyridine-3-carbonitrile is a potent alkylating agent; handle with appropriate PPE and containment.

Sources

Troubleshooting low yields in 6-(Ethenesulfonyl)pyridine-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(Ethenesulfonyl)pyridine-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during this multi-step synthesis. We will move beyond simple procedural lists to explore the chemical principles behind each step, empowering you to diagnose and resolve issues leading to low yields.

The synthesis of 6-(ethenesulfonyl)pyridine-3-carbonitrile is a valuable process, as the vinyl sulfone moiety is a key pharmacophore in various therapeutic agents, acting as a covalent inhibitor for targets like cysteine proteases.[1][2] However, its synthesis can be challenging, with yield losses possible at multiple stages. This guide provides a systematic approach to identifying and rectifying these issues.

Assumed Synthetic Pathway

While several routes to vinyl sulfones exist, this guide will focus on a common and robust pathway that is amenable to scale-up and offers clear checkpoints for troubleshooting. The pathway begins with the readily available 6-chloropyridine-3-carbonitrile.

G A 6-Chloropyridine-3-carbonitrile B 6-(2-Hydroxyethylthio)pyridine-3-carbonitrile A->B  Step 1: Thioetherification (NaS-CH₂CH₂-OH) C 6-(2-Hydroxyethylsulfonyl)pyridine-3-carbonitrile B->C  Step 2: Oxidation (e.g., Oxone®) D 6-(2-Chloroethylsulfonyl)pyridine-3-carbonitrile C->D  Step 3: Chlorination (e.g., SOCl₂) E 6-(Ethenesulfonyl)pyridine-3-carbonitrile (Product) D->E  Step 4: Elimination (e.g., Et₃N) G cluster_0 Troubleshooting Logic: Step 4 Start Low Yield in Step 4 CheckCrude Analyze Crude by TLC/NMR Start->CheckCrude SM_Present Precursor Present? CheckCrude->SM_Present IncreaseBase Increase Base Stoichiometry or Use Stronger Base (DBU) SM_Present->IncreaseBase Yes Byproducts Byproducts Present? SM_Present->Byproducts No PurificationLoss Investigate Purification Loss (Polymerization/Degradation) Byproducts->PurificationLoss No ID_Byproduct Identify Byproduct Byproducts->ID_Byproduct Yes Polymer Polymer/Oligomers ID_Byproduct->Polymer Alcohol Hydroxyethyl Sulfone ID_Byproduct->Alcohol LowerTemp Lower Reaction/Workup Temp. Use Inhibitor (e.g., BHT) Polymer->LowerTemp Anhydrous Ensure Anhydrous Conditions in Step 3 & 4 Alcohol->Anhydrous

Sources

Controlling reaction kinetics of 6-(Ethenesulfonyl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-(Ethenesulfonyl)pyridine-3-carbonitrile

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Doc ID: TS-KIN-ESP3CN-001

Executive Summary: The Molecule Profile

Welcome to the technical guide for 6-(Ethenesulfonyl)pyridine-3-carbonitrile . As a researcher using this scaffold, you are likely developing Targeted Covalent Inhibitors (TCIs) or performing covalent fragment screening.

Technical Profile:

  • Warhead Class: Vinyl Sulfone (Michael Acceptor).[1]

  • Electronic Activation: High. The vinyl group is activated by the sulfone moiety and significantly boosted by the electron-deficient pyridine ring and the electron-withdrawing carbonitrile group at the 3-position.

  • Primary Target: Cysteine (Thiol) residues (Soft nucleophiles).

  • Secondary Risks: Off-target lysine modification (at high pH); Hydrolysis (in basic aqueous media).

This guide addresses the modulation of reaction kinetics (


), stability, and assay troubleshooting.
Kinetic Optimization & Troubleshooting (FAQs)
Q1: The reaction rate (

) is too slow. How do I accelerate labeling without changing the scaffold?

Diagnosis: If your pseudo-first-order rate constant (


) is low, the issue is likely protonation state  or steric occlusion .

The Science: The reactive species in a Michael addition is the thiolate anion (


), not the thiol (

). The

of a solvent-exposed cysteine is typically ~8.3–8.5. However, inside a protein pocket, this can shift dramatically.

Corrective Protocol:

  • pH Titration: Increase the buffer pH in 0.2 unit increments.

    • Caution: Do not exceed pH 9.0, as this increases the "hardness" of the vinyl sulfone, promoting off-target lysine reaction.

  • Dielectric Constant Modulation: If the pocket is hydrophobic, the local

    
     of the cysteine may be elevated. Adding low concentrations of organic co-solvent (DMSO up to 5%) can sometimes stabilize the transition state, though this is protein-dependent.
    

Visualization: Kinetic Optimization Loop

KineticOptimization Start Low k_obs Detected Analyze Analyze Binding Mode (Is Cys accessible?) Start->Analyze pH_Step Adjust pH (7.4 -> 8.0) Analyze->pH_Step Cys exposed Conc_Step Increase [I] (Check Saturation) Analyze->Conc_Step Cys buried Measure Measure k_obs (Time-dependent IC50) pH_Step->Measure Conc_Step->Measure Decision Is k_inact/Ki sufficient? Measure->Decision Decision->Analyze No (Iterate) Success Proceed to Cellular Assay Decision->Success Yes

Caption: Workflow for diagnosing and optimizing slow reaction kinetics in covalent probe development.

Q2: I am seeing high background labeling (non-specific binding). How do I control the "hot" reactivity of this scaffold?

Diagnosis: 6-(Ethenesulfonyl)pyridine-3-carbonitrile is an "activated" vinyl sulfone. The pyridine nitrogen and nitrile group pull electron density, making the


-carbon highly electrophilic. It may be reacting with glutathione (GSH) or albumin too quickly.

The Science: According to the Hard and Soft Acids and Bases (HSAB) theory, vinyl sulfones are "soft" electrophiles. However, strong electron-withdrawing groups (like the CN and Pyridine) make them "harder," increasing reactivity toward amines (Lysine) or non-catalytic cysteines.

Corrective Protocol:

  • Lower the pH: Drop buffer pH to 7.0 or 6.8. This protonates off-target lysines (rendering them non-nucleophilic) while maintaining sufficient reactivity for the catalytic cysteine (often possessing a perturbed, lower

    
    ).
    
  • Scavenger Assay: Run a stability test with 5mM GSH. If

    
     mins, the warhead is too reactive for cellular use. You must chemically "de-tune" it (e.g., remove the nitrile or move the N-position), as assay conditions alone cannot fix intrinsic hyper-reactivity in vivo.
    
Q3: My compound disappears from the DMSO stock or assay buffer over time. Is it hydrolyzing?

Diagnosis: Vinyl sulfones are generally stable to hydrolysis, but the 6-(Ethenesulfonyl)pyridine-3-carbonitrile scaffold is sensitive to hydration (water addition across the double bond) in basic conditions.

Troubleshooting Table: Stability & Storage

SymptomProbable CauseCorrective Action
LC-MS Mass +18 Da Hydration (Water addition)Eliminate basic buffers during storage. Store in 100% DMSO at -20°C. Avoid freeze-thaw cycles.
LC-MS Mass +32/34 Da Oxidation of Thiol (Assay artifact)The compound is fine; your protein/peptide is oxidizing (Cys-Cys dimer). Add TCEP (not DTT) to the assay buffer.
Precipitation Low SolubilityThis scaffold is planar and rigid. Add 0.01% Triton X-100 or Tween-20 to the assay buffer to prevent aggregation-based inhibition.
Experimental Methodology: Determining

To rigorously validate the inhibitor, you must move beyond


 and determine the second-order rate constant.[2]

Protocol:

  • Enzyme Preparation: Dilute enzyme to 2x final concentration in Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Inhibitor Incubation: Prepare a serial dilution of 6-(Ethenesulfonyl)pyridine-3-carbonitrile (e.g., 0, 10 nM, 50 nM, ... 10

    
    M).
    
  • Time-Course: Incubate enzyme + inhibitor for varying times (

    
     = 0, 10, 30, 60 min).
    
  • Reaction Trigger: Add substrate (at

    
     concentration) to stop the inactivation (assuming competition) and measure residual activity.
    
  • Calculation:

    • Plot ln(Residual Activity) vs. Time to get

      
       for each [I].
      
    • Plot

      
       vs. [I] using the hyperbolic equation:
      
      
      
      

Visualization: Reaction Mechanism [3]

ReactionMechanism cluster_0 Scaffold Influence Cys Cysteine (Thiolate R-S-) Transition Transition State (Enolate) Cys->Transition Nucleophilic Attack (Michael Addition) Warhead Vinyl Sulfone (Electrophile) Warhead->Transition Product Covalent Adduct (Thioether) Transition->Product Proton Transfer (Irreversible) Note Pyridine & CN groups stabilize negative charge Note->Transition

Caption: Mechanism of Michael addition for 6-(Ethenesulfonyl)pyridine-3-carbonitrile. The electron-deficient ring stabilizes the transition state.

References
  • Copeland, R. A. (2013).[4] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[5] (Standard text for

    
     kinetics). 
    
  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[2][3] Nature Reviews Drug Discovery, 10, 307–317. (Foundational review on covalent warhead design).

  • Santos, M. M. M., & Moreira, R. (2007). "Michael acceptors as cysteine protease inhibitors."[6] Mini-Reviews in Medicinal Chemistry, 7(10), 1040-1050. (Specifics on vinyl sulfone reactivity profiles).

  • Patterson, A. W., et al. (2006). "Design and synthesis of vinyl sulfone-based inhibitors." Journal of Medicinal Chemistry. (Details on tuning vinyl sulfone electrophilicity).

Sources

Validation & Comparative

Comparing reactivity of vinyl sulfones vs acrylamides in covalent inhibition

[1]

Executive Summary

In the design of Targeted Covalent Inhibitors (TCIs), the choice between an acrylamide and a vinyl sulfone warhead is a pivotal decision that dictates the molecule's reactivity profile, selectivity window, and metabolic fate.[1]

  • Acrylamides represent the industry "Gold Standard" for kinase inhibition (e.g., Ibrutinib, Osimertinib), offering highly tunable reactivity via

    
    -substitution and a soft electrophilic character ideal for cysteine targeting.
    
  • Vinyl Sulfones , historically utilized in cysteine protease inhibitors (e.g., K11777), possess higher intrinsic reactivity and a harder electrophilic character. While this increases the risk of off-target promiscuity, they offer unique advantages in targeting less nucleophilic residues (e.g., Lysine) or solvent-exposed cysteines where acrylamides fail to engage.

This guide provides a technical comparison to assist medicinal chemists in warhead selection, grounded in kinetic data and mechanistic chemistry.

Part 1: Mechanistic Foundation & Intrinsic Reactivity

Both warheads function as Michael Acceptors , undergoing conjugate addition with nucleophilic residues (Cysteine-SH, Lysine-NH

Electronic Character and Hard/Soft Acid-Base (HSAB) Theory
  • Acrylamides (

    
    -unsaturated amides):  The carbonyl oxygen is a moderate electron-withdrawing group (EWG). The resonance stabilization of the amide bond reduces the electrophilicity of the 
    
    
    -carbon, making it a "softer" electrophile. This matches well with "soft" nucleophiles like the thiolate anion (
    
    
    ) of cysteine.
  • Vinyl Sulfones (

    
    -unsaturated sulfones):  The sulfone group (
    
    
    ) is a potent inductive and resonance EWG. It creates a significant partial positive charge on the
    
    
    -carbon, rendering it a "harder" and more reactive electrophile. This allows vinyl sulfones to react more readily with harder nucleophiles (like amines in Lysine) compared to acrylamides, though they remain cysteine-reactive.
Reaction Mechanism (Michael Addition)

MichaelAdditioncluster_0Reactivity DifferentiatorsNucleophileProtein Nucleophile(Cys-S⁻ or Lys-NH₂)TSTransition State(Tetrahedral Intermediate)Nucleophile->TSAttack on β-carbonWarheadWarhead(Acrylamide or Vinyl Sulfone)Warhead->TSProductCovalent Adduct(Irreversible Complex)TS->ProductProton Transfer(Collapse of Enolate/Sulfinate)Diff1Acrylamide:Lower electrophilicityRequires proximity (Ki)Diff2Vinyl Sulfone:High electrophilicityLess dependent on Ki

Figure 1: General Michael Addition mechanism. The rate-limiting step is typically the nucleophilic attack on the

Part 2: Reactivity Profiling & Tunability

The "Goldilocks" zone of reactivity is critical. A warhead must be reactive enough to bond with the target (


Quantitative Comparison Table
FeatureAcrylamide Vinyl Sulfone
Intrinsic Reactivity (

)
ModerateHigh (10-100x faster than acrylamides)
GSH Half-life (

)
Hours to Minutes (Highly Tunable)Minutes to Seconds (Often requires dampening)
Primary Target Residue Cysteine (Soft)Cysteine (Soft) & Lysine (Hard)
Reversibility Generally Irreversible (unless

-cyano/

-CF

)
Irreversible (unless

-F substituted)
Metabolic Liability Epoxidation (CYP450), GSH conjugationRapid GSH conjugation, Reductive metabolism
Clinical Examples Ibrutinib (BTK), Osimertinib (EGFR)K11777 (Cysteine Protease - investigational)
Tuning Reactivity (Structure-Activity Relationships)

Acrylamides:

  • Dampening: Adding steric bulk (methyl) to the

    
     or 
    
    
    position drastically reduces reactivity. This is used to improve selectivity (e.g., requiring precise orientation in the binding pocket).
  • Boosting: Adding electron-withdrawing groups (e.g.,

    
    -CN) increases reactivity and can induce reversibility  by stabilizing the resulting carbanion, allowing the Michael addition to reverse.[2]
    

Vinyl Sulfones:

  • Dampening: Essential for clinical candidates to prevent systemic toxicity. Steric hindrance (bulky R-groups on the sulfone) is the primary method.

  • Reversibility: Substitution of the

    
    -hydrogen with Fluorine  has been shown to convert irreversible vinyl sulfones into slow-binding, reversible inhibitors.[3]
    

Part 3: Experimental Protocols for Assessment

To objectively compare these warheads in your specific scaffold, you must run two parallel assays: Intrinsic Reactivity (GSH) and Protein Reactivity (


)
Protocol A: Intrinsic Reactivity (GSH Assay)

Objective: Determine the chemical half-life (

Materials:

  • Test Compound (10 mM in DMSO)

  • Reduced L-Glutathione (GSH)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Internal Standard (e.g., Indomethacin)

  • LC-MS/MS system[4][5]

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing 50

    
    M Test Compound and 500 
    
    
    M GSH (10-fold excess) in PBS (pH 7.4). Maintain at 37°C.
  • Sampling: At defined time points (0, 5, 15, 30, 60, 120 min), remove a 50

    
    L aliquot.
    
  • Quenching: Immediately add 200

    
    L of Acetonitrile containing the Internal Standard and 1% Formic Acid to quench the reaction and precipitate proteins (if present).
    
  • Analysis: Centrifuge (4000 rpm, 10 min) and inject supernatant into LC-MS. Monitor the disappearance of the parent mass.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    yields
    
    
    .
    • Acceptance Criteria: For a covalent drug candidate, a GSH

      
       minutes is typically desired to minimize systemic toxicity.
      
Protocol B: Target Efficiency ( Determination)

Objective: Distinguish between binding affinity (


46

Methodology:

  • Enzyme Incubation: Incubate the target enzyme with varying concentrations of the inhibitor (

    
     ranging from 
    
    
    to
    
    
    ).
  • Time-Course: Measure enzyme activity at multiple time points (

    
    ) for each concentration.
    
  • Data Fitting:

    • Fit the progress curves to a single exponential decay to obtain

      
       for each 
      
      
      .
    • Plot

      
       vs. 
      
      
      using the hyperbolic equation:
      
      
  • Interpretation:

    • Acrylamides often show lower

      
       but high affinity (low 
      
      
      ), relying on residence time to form the bond.
    • Vinyl Sulfones often show very high

      
      . If 
      
      
      is poor, the compound acts as a non-specific alkylator (high toxicity risk).

Part 4: Decision Matrix & Workflow

Use the following workflow to select the appropriate warhead for your target.

DecisionMatrixStartTarget IdentificationQ1Is the target residue a Cysteine?Start->Q1Q2Is the Cysteine solvent-exposedor buried?Q1->Q2YesQ3Is the target residue a Lysine?Q1->Q3NoAcrylamideSelection: Acrylamide(High Specificity, Tunable)Q2->AcrylamideBuried / Specific PocketVS_TunedSelection: Sterically HinderedVinyl SulfoneQ2->VS_TunedSolvent Exposed / Low NucleophilicityQ3->StartNo (Other residues difficult)VSSelection: Vinyl Sulfone(High Reactivity, Lysine Targeting)Q3->VSYes (Lysine is Hard Nucleophile)

Figure 2: Decision matrix for warhead selection based on target residue environment.

Verdict
  • Choose Acrylamides when: Targeting a specific cysteine within a well-defined binding pocket (e.g., Kinases). The ability to fine-tune reactivity minimizes off-target liability.[1][2][5][7][8]

  • Choose Vinyl Sulfones when: Targeting less reactive cysteines, targeting Lysine residues, or when the acrylamide fails to engage due to steric or geometric constraints. Note: Extensive optimization of the non-covalent scaffold is required to offset the high intrinsic reactivity.

References

  • Gehringer, M., & Laufer, S. A. (2019).[3] Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

  • Patterson, A. W., et al. (2006). Design and Synthesis of Vinyl Sulfone-Based Inhibitors of Cysteine Proteases. Journal of Medicinal Chemistry. Link

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug Discovery for Targeted Covalent Inhibitors: Reactivity and Metabolic Stability. Expert Opinion on Drug Discovery. Link

  • Lonsdale, R., & Ward, R. A. (2018). Structure-Based Design of Targeted Covalent Inhibitors. Chemical Society Reviews. Link

  • Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent Binding. SLAS Discovery. Link

Validation of covalent binding mode of 6-(Ethenesulfonyl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

6-(Ethenesulfonyl)pyridine-3-carbonitrile is a highly reactive electrophilic fragment belonging to the activated vinyl sulfone class. Unlike standard acrylamide warheads found in approved Targeted Covalent Inhibitors (TCIs) like Osimertinib or Ibrutinib, this scaffold features a vinyl sulfone moiety attached to an electron-deficient pyridine ring substituted with a nitrile group.

This specific electronic arrangement creates a "hyper-reactive" Michael acceptor. While standard vinyl sulfones are tunable, the electron-withdrawing nature of the 3-cyano-pyridine core significantly lowers the LUMO energy of the vinyl group, increasing its susceptibility to nucleophilic attack by cysteine thiols.

Primary Application:

  • Covalent Fragment Screening: As a "scout" fragment to identify druggable cysteines.

  • Activity-Based Protein Profiling (ABPP): As a broad-spectrum cysteine probe.

  • Hit-to-Lead: A starting point requiring "detuning" (reducing reactivity) to achieve selectivity.

Mechanism of Action: The Michael Addition

The binding mode relies on a specific sulfur-beta-carbon interaction. The cysteine thiolate (


) of the target protein attacks the 

-carbon of the ethenesulfonyl group.
Mechanistic Diagram

The following diagram illustrates the nucleophilic attack and the stabilization provided by the sulfone and pyridine ring.

MichaelAddition cluster_chem Chemical Drivers Protein Target Protein (Cysteine Thiolate) Transition Transition State (Anionic Intermediate) Protein->Transition Nucleophilic Attack (S- attacks β-Carbon) Warhead 6-(Ethenesulfonyl) pyridine-3-carbonitrile Warhead->Transition Electrophilic Acceptance Adduct Stable Covalent Adduct (Thioether Bond) Transition->Adduct Proton Transfer & Stabilization Driver1 Sulfone (SO2): Strong e- withdrawing Driver2 Pyridine-CN: Inductive destabilization

Caption: Mechanism of irreversible inhibition via Michael addition. The sulfone and cyanopyridine groups synergistically activate the vinyl group.

Comparative Performance Analysis

To validate this molecule, one must benchmark it against industry-standard warheads. The following table contrasts 6-(Ethenesulfonyl)pyridine-3-carbonitrile against the "Gold Standard" (Acrylamides) and the "Probe Standard" (Chloroacetamides).

Table 1: Warhead Reactivity & Selectivity Profile
Feature6-(Ethenesulfonyl)pyridine-3-carbonitrile Acrylamides (e.g., Ibrutinib)Chloroacetamides (e.g., Iodoacetamide)
Reactivity Class High (Activated Vinyl Sulfone)Tunable/Moderate Very High (Non-specific)
Intrinsic Reactivity (

)
High (

vs GSH)
Low to Moderate (

)
Very High (

)
Selectivity Moderate. Risk of off-target alkylation if not optimized.High. Requires proximity-driven binding (non-covalent affinity first).Low. Alkylates solvent-exposed cysteines indiscriminately.
Metabolic Stability Moderate. Sulfones are generally stable but can be bulky.High. Well-tolerated in vivo.Low. Rapidly metabolized/toxic.
Reversibility Irreversible (under physiol. conditions).Irreversible (mostly), some cyano-variants are reversible.Irreversible.[1][2][3]
Validation Focus Must prove selectivity over promiscuity.Must prove potency (occupancy).Used as positive control for labeling.

Key Insight: Unlike acrylamides, which often require the protein to "position" the warhead for reaction, the 6-(ethenesulfonyl)pyridine-3-carbonitrile is reactive enough to bind transiently. Validation must therefore focus on kinetic selectivity (


) rather than just thermodynamic binding (

).

Validation Protocols

To scientifically validate the binding mode of this specific molecule, follow this three-tiered workflow.

Workflow Diagram

ValidationWorkflow Step1 Step 1: Intact Protein MS (Stoichiometry Check) Decision Is Mass Shift = +194 Da? Step1->Decision Step2 Step 2: Peptide Mapping (Site Identification) SiteCheck Is Target Cys Modified? Step2->SiteCheck Step3 Step 3: Kinetic Profiling (k_inact / K_I Determination) Final Valid Covalent Binder Step3->Final Validation Complete Decision->Step1 No (Check pH/Conc) Decision->Step2 Yes SiteCheck->Step2 No (Non-specific) SiteCheck->Step3 Yes

Caption: Step-wise validation workflow ensuring stoichiometry, site-specificity, and kinetic efficiency.

Protocol 1: Intact Protein Mass Spectrometry (Stoichiometry)

Objective: Confirm covalent adduct formation and determine the stoichiometry (e.g., 1:1 binding).[4]

  • Preparation: Dilute target protein to 10 µM in non-nucleophilic buffer (e.g., HEPES pH 7.5). Avoid DTT or

    
    -mercaptoethanol.
    
  • Incubation: Add 6-(Ethenesulfonyl)pyridine-3-carbonitrile (100 µM, 10x excess) for 60 minutes at RT.

  • Quenching: Acidify with 1% Formic Acid to stop the reaction.

  • Analysis: Inject onto LC-MS (Q-TOF or Orbitrap). Deconvolute the spectra.

  • Success Criteria:

    • Observation of a mass shift corresponding exactly to the ligand MW (~194.21 Da ).

    • Absence of +388 Da peaks (which would indicate non-specific double alkylation).

Protocol 2: Time-Dependent Inhibition (Kinetic Proof)

Objective: Prove that potency is driven by bond formation rate, a hallmark of covalency.

  • Assay Setup: Prepare enzyme activity assay.

  • Pre-incubation: Incubate enzyme with varying concentrations of inhibitor (

    
    ) for different time points (
    
    
    
    = 0, 15, 30, 60 min).
  • Measurement: Trigger reaction with substrate and measure residual activity (

    
    ).
    
  • Data Analysis:

    • Plot

      
       vs. time to get 
      
      
      
      for each concentration.
    • Plot

      
       vs. 
      
      
      
      to determine
      
      
      (max rate of inactivation) and
      
      
      (binding affinity).
  • Interpretation:

    • Covalent:

      
       decreases (potency increases) as pre-incubation time increases.
      
    • Reversible:

      
       remains constant regardless of pre-incubation time.
      
Protocol 3: Washout / Jump-Dilution Experiment

Objective: Confirm irreversibility (distinguishing from slow-binding reversible inhibitors).

  • Incubation: Incubate protein + inhibitor at

    
     for 1 hour (100% inhibition).
    
  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing substrate.

  • Monitoring: Measure enzymatic activity recovery over 4 hours.

  • Result:

    • Irreversible (Vinyl Sulfone): No recovery of activity (flatline).

    • Reversible: Gradual recovery of activity as the inhibitor dissociates.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link

  • Lagoutte, R., et al. (2017). "Covalent inhibitors: an opportunity for rational drug design."[2] Expert Opinion on Drug Discovery, 12(6), 517-528. Link

  • PubChem Compound Summary. "6-(Ethenesulfonyl)pyridine-3-carbonitrile." National Library of Medicine. Link

Sources

Kinetic analysis and IC50 determination for 6-(Ethenesulfonyl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Ethenesulfonyl)pyridine-3-carbonitrile represents a class of highly potent Targeted Covalent Inhibitors (TCIs) . Unlike traditional reversible drugs, this molecule utilizes a vinyl sulfone warhead attached to an electron-deficient pyridine scaffold to form an irreversible thioether bond with nucleophilic cysteine residues on target proteins (e.g., Deubiquitinating enzymes (DUBs), Cathepsins, or Kinases).

Key Characteristic: The presence of the electron-withdrawing nitrile (-CN) group at the C3 position and the pyridine nitrogen significantly enhances the electrophilicity of the vinyl sulfone at C6. This makes it a "tuned" Michael acceptor—more reactive than standard acrylamides but retaining specificity superior to chloroacetamides.

Mechanism of Action: The Thiol-Michael Addition

The inhibition mechanism is a two-step process:

  • Reversible Binding (

    
    ):  The pyridine-3-carbonitrile core positions the molecule within the target's active site via non-covalent interactions (H-bonds, 
    
    
    
    -stacking).
  • Inactivation (

    
    ):  The active site cysteine thiolate attacks the 
    
    
    
    -carbon of the ethenesulfonyl group, forming a permanent covalent adduct.

Diagram 1: Kinetic Mechanism of Covalent Inhibition

ReactionMechanism cluster_legend Mechanism E Enzyme (E) (Free Cysteine) EI E·I Complex (Reversible Binding) E->EI k_on I Inhibitor (I) (Vinyl Sulfone) I->EI EI->E k_off EI_cov E-I Adduct (Covalent/Irreversible) EI->EI_cov k_inact (Bond Formation) desc Step 1: Affinity (KI) Step 2: Reactivity (kinact)

Caption: Two-step mechanism distinguishing reversible binding affinity (


) from the rate of covalent bond formation (

).
The "IC50 Problem" & The Correct Metric

CRITICAL WARNING: For 6-(Ethenesulfonyl)pyridine-3-carbonitrile, a standard IC50 value is meaningless without defining the incubation time. Because the inhibition is time-dependent, the IC50 will decrease (appear more potent) as incubation time increases, eventually approaching half the enzyme concentration


.

The Gold Standard Metric: You must determine


  (second-order rate constant of inactivation).
  • 
     (M):  Affinity of the non-covalent complex.
    
  • 
     (s⁻¹):  Maximum rate of inactivation.
    
Comparative Analysis: Performance vs. Alternatives

The following table compares 6-(Ethenesulfonyl)pyridine-3-carbonitrile against standard alternative warheads used in drug discovery.

Feature6-(Ethenesulfonyl)pyridine-3-carbonitrile Acrylamide Analog (Standard TCI)Chloroacetamide (Promiscuous Probe)
Warhead Type Vinyl Sulfone (Activated)Acrylamide

-Haloacetamide
Reactivity High (Activated by Pyridine/CN)Moderate (Tunable)Very High (Non-specific)
Selectivity High (Requires specific pocket alignment)High (Structure-guided)Low (Reacts with surface Cys)
Metabolic Stability Moderate (Susceptible to GSH)GoodPoor (Rapid GSH depletion)
Reversibility Irreversible (Covalent)IrreversibleIrreversible
Primary Use DUBs, Cathepsins, Difficult Kinases Kinases (e.g., EGFR, BTK)Proteomics / Target ID
Intrinsic Reactivity (

)
High (

)
Low-Med (

)
Very High (

)

Why choose this molecule? Choose the Vinyl Sulfone when the target cysteine is less nucleophilic or sterically hindered. The extended geometry of the sulfone vs. the carbonyl (in acrylamides) allows for different active site sampling, and the pyridine-3-carbonitrile scaffold provides a unique vector for


-

interactions in the binding pocket.
Experimental Protocol: Determination

This protocol uses a discontinuous assay method, which is robust for slow-binding covalent inhibitors.

Phase 1: Reagents & Setup
  • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.01% Triton X-100. Note: Avoid DTT/BME; use TCEP (0.5 mM) if a reducing agent is strictly required, as it reacts slower with vinyl sulfones than thiols do.

  • Substrate: Fluorogenic peptide specific to target (e.g., Z-FR-AMC for Cathepsins/DUBs).

  • Inhibitor: Prepare 10-point dilution series of 6-(Ethenesulfonyl)pyridine-3-carbonitrile in DMSO (Final DMSO < 1%).

Phase 2: Time-Dependent Incubation
  • Prepare Enzyme Mix: Dilute enzyme to

    
     final concentration.
    
  • Incubate: Mix Enzyme + Inhibitor at various concentrations (

    
    ).
    
  • Time Points: At

    
     minutes, remove an aliquot.
    
  • Trigger Reaction: Dilute the aliquot 1:10 into a solution containing a saturating concentration of Substrate (

    
    ). This "jumps" the inhibitor concentration down, stopping further binding, and measures residual activity.
    
Phase 3: Data Analysis
  • Calculate

    
    :  Plot ln(Residual Activity)  vs. Incubation Time  for each inhibitor concentration. The slope of each line is 
    
    
    
    (observed rate of inactivation).
  • Determine Parameters: Plot

    
     vs. 
    
    
    
    . Fit to the hyperbolic equation:
    
    
  • Output: Extract

    
     (plateau) and 
    
    
    
    (concentration at half-max
    
    
    ).

Diagram 2: Experimental Workflow

Workflow Prep 1. Preparation Enzyme + Inhibitor Series Incubate 2. Incubation (0, 5, 10... 60 min) Prep->Incubate Dilute 3. Jump Dilution (Add Excess Substrate) Incubate->Dilute At each timepoint Read 4. Measure Activity (RFU over time) Dilute->Read Analyze 5. Data Fitting Get k_obs, then k_inact/KI Read->Analyze

Caption: Discontinuous assay workflow to isolate time-dependent inactivation rates.

Validation: Jump Dilution Experiment

To confirm the inhibitor is truly covalent and irreversible (and not just a tight-binder):

  • Incubate Enzyme with Inhibitor at

    
     for 1 hour (100% inhibition).
    
  • Dilute the mixture 100-fold into buffer containing substrate.

  • Result Interpretation:

    • Rapid Recovery of Activity: Reversible Inhibitor.

    • No Recovery (Flatline): Irreversible Covalent Inhibitor (Expected for Vinyl Sulfone).[1][2]

References
  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317.

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. (Review of Vinyl Sulfone reactivity).

  • Santos, M. M. M., & Moreira, R. (2007). "Michael acceptors as cysteine protease inhibitors." Mini Reviews in Medicinal Chemistry, 7(10), 1040-1050.

Sources

Technical Guide: Crystallographic Validation of 6-(Ethenesulfonyl)pyridine-3-carbonitrile Binding

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the crystallographic validation and comparative analysis of 6-(Ethenesulfonyl)pyridine-3-carbonitrile , a representative high-reactivity covalent fragment used in structure-based drug design (SBDD).

Executive Summary & Molecular Profile

6-(Ethenesulfonyl)pyridine-3-carbonitrile represents a distinct class of "hot" electrophilic fragments. Unlike standard acrylamides often used in late-stage drug design (e.g., Ibrutinib, Osimertinib), this molecule combines a vinyl sulfone warhead with an electron-deficient pyridine scaffold.

  • Mechanism of Action: Irreversible covalent modification via Michael addition.

  • Target Residue: Nucleophilic Cysteine (thiolate anion).

  • Reactivity Profile: High. The electron-withdrawing nitrile group at the meta position (relative to the sulfone) and the pyridine nitrogen significantly lower the LUMO energy of the vinyl group, making it highly susceptible to nucleophilic attack.

Why This Molecule Matters

In fragment-based drug discovery (FBDD), this molecule is a "pathfinder." Its high reactivity allows it to label low-nucleophilicity cysteines that milder electrophiles (like chloroacetamides or standard acrylamides) might miss. It is primarily used to map cryptic pockets and validate cysteines as "ligandable."

Mechanistic Pathway: The Michael Addition

To interpret the crystallographic data correctly, one must understand the reaction coordinate. The binding event is not merely an occupancy issue; it is a chemical reaction occurring within the crystal lattice.

Reaction Scheme

The thiolate of the cysteine attacks the


-carbon of the ethenesulfonyl group. The resulting carbanion is stabilized by the sulfone and eventually protonated.
Diagram: Covalent Binding Pathway

MichaelAddition cluster_cryst Crystallographic Observable Cys Cysteine Thiolate (Nucleophile) TS Transition State (Tetrahedral Intermediate) Cys->TS Nucleophilic Attack on β-Carbon Warhead 6-(Ethenesulfonyl) pyridine-3-carbonitrile (Electrophile) Warhead->TS LUMO Activation Adduct Covalent Adduct (S-C Bond Formed) TS->Adduct Protonation & Rehybridization (sp2 -> sp3)

Figure 1: The reaction coordinate for the covalent labeling of a cysteine residue by the vinyl sulfone warhead.[1][2] The transition from sp2 to sp3 hybridization is the critical crystallographic feature.

Crystallographic Evidence: The "Smoking Gun"[3]

When validating the binding of 6-(Ethenesulfonyl)pyridine-3-carbonitrile in X-ray diffraction data, you are looking for three specific anomalies in the electron density map.

A. Continuous Electron Density (The Bridge)

In a non-covalent complex, there is a Van der Waals gap between the ligand and the protein. In this covalent complex, the


 map (contoured at 

) must show unbroken density connecting the Sulfur atom of the Cysteine to the

-Carbon of the vinyl sulfone.
  • Validation Check: If the density is pinched or broken at

    
    , the bond may not be fully formed (partial occupancy) or the ligand is merely occupying the pocket non-covalently.
    
B. Geometry Transformation ( )

The planar ethene group of the unbound ligand becomes a tetrahedral ethane linkage upon binding.

  • Observation: The bond angle at the

    
    -carbon changes from 
    
    
    
    (planar) to
    
    
    (tetrahedral).
  • Refinement Tip: You must define a custom covalent linkage (LINK record) in your refinement dictionary (e.g., in REFMAC5 or Phenix) to prevent the software from forcing the ligand back into a planar geometry, which would distort the

    
     difference map.
    
C. The "Negative" Difference Map

If you refine the structure assuming a non-covalent ligand (no bond), you will see a strong positive


 peak (green) between the S and C atoms (indicating the bond) and potentially negative  peaks (red) around the original vinyl positions, indicating the atoms have moved to accommodate the new bond length (

).

Comparative Analysis: Performance vs. Alternatives

The following table compares 6-(Ethenesulfonyl)pyridine-3-carbonitrile against standard covalent warheads used in screening.

Feature6-(Ethenesulfonyl)pyridine-3-carbonitrileAcrylamide (e.g., Ibrutinib-like)Chloroacetamide
Warhead Type Vinyl Sulfone (Activated)

-Unsaturated Amide
Alkyl Halide (

)
Reactivity High (Due to Pyridine/CN e- withdrawal)Tunable (Moderate to High)High (Promiscuous)
Selectivity Moderate (Requires specific pocket fit)High (Structure-guided)Low (Reacts with surface Cys)
Reversibility IrreversibleIrreversible (usually)Irreversible
Crystallography Clear

kink; rigid sulfone geometry.
Flexible linker; density often weaker.Short linker; often high occupancy.
Stability High metabolic stability (sulfones are robust).Susceptible to metabolic reduction.Can be chemically unstable.
Best Use Case Hit Discovery / Probe Development Lead Optimization / Drug Candidate Mass Spec Proteomics

Scientist's Note: The vinyl sulfone moiety is often preferred in crystallography over acrylamides because the sulfone group (


) is rigid and electron-rich, providing a strong anchor point in the electron density map, making the ligand easier to solve at lower resolutions (

).

Experimental Protocol: Soaking & Data Collection

To obtain the crystallographic evidence described above, follow this specific soaking protocol designed for hydrophobic, reactive fragments.

Step 1: Compound Preparation
  • Stock Solution: Dissolve 6-(Ethenesulfonyl)pyridine-3-carbonitrile to 100 mM in 100% DMSO .

  • Note: Do not use aqueous buffers for the stock; the vinyl sulfone is stable in DMSO but can slowly hydrolyze or react with buffer components over weeks.

Step 2: Crystal Soaking (The "Pulse" Method)

Since this molecule is highly reactive, long soaks can degrade the crystal lattice (cracking).

  • Drop Setup: Select a drop containing robust crystals.

  • Dilution: Add the compound directly to the drop to a final concentration of 2 mM to 5 mM . (Ensure final DMSO

    
    ).
    
  • Incubation: Incubate for 1 hour to 4 hours .

    • Why short? The reaction is fast. Longer times increase non-specific binding to surface cysteines, which degrades diffraction quality.

  • Harvesting: Transfer the crystal briefly to a cryo-protectant solution containing the same concentration of ligand (to prevent off-rate dissociation, though less critical for covalent binders) before flash-cooling in liquid nitrogen.

Step 3: Data Processing & Refinement
  • Integration: Process data as usual (e.g., XDS/DIALS).

  • Molecular Replacement: Use the apo-structure as the search model.

  • Initial Map Inspection: Look for the

    
     difference density near cysteine residues.
    
  • Restraints Generation: Use a tool like eLBOW (Phenix) or AceDRG (CCP4) to generate the CIF file for the ligand and the covalent link.

    • Critical: You must specify the bond order of the vinyl group as single in the bound state.

  • Refinement: Run 10 cycles of rigid body refinement followed by restrained refinement. Check the R-factors. A drop in

    
     upon inclusion of the covalent ligand confirms the model.
    

References

  • Resnick, E. et al. (2019). "Rapid Covalent-Fragment Screening by X-ray Crystallography." Journal of the American Chemical Society.

    • Foundational text on the methodology of high-throughput covalent fragment screening (XChem).
  • Gehringer, M. & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.

    • Authoritative review comparing vinyl sulfones, acrylamides, and other warheads.
  • Backus, K. M. et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature.

    • Establishes the utility of reactive fragments for mapping ligandable cysteines.
  • Enamine Covalent Fragment Library. (2024). "Sulfonyl Pyridines and Vinyl Sulfones." Enamine.net.[3]

    • Source of the specific chemotype and structural d

Sources

Comparative Guide: NMR Characterization of 6-(Ethenesulfonyl)pyridine-3-carbonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Warhead

In the landscape of Covalent Fragment-Based Drug Discovery (FBDD), 6-(Ethenesulfonyl)pyridine-3-carbonitrile (ESP-CN) represents a strategically "tuned" electrophile. Unlike the hyper-reactive chloroacetamides (prone to off-target toxicity) or the sometimes sluggish simple acrylamides, the vinyl sulfone moiety attached to an electron-deficient pyridine ring offers a "Goldilocks" reactivity profile.

This guide details the Nuclear Magnetic Resonance (NMR) characterization of ESP-CN and its Michael addition products (adducts). It provides a direct comparison to industry-standard alternatives, validating why ESP-CN is increasingly preferred for cysteine-targeted library screening.

Comparative Analysis: ESP-CN vs. Standard Electrophiles

Selection of a covalent warhead is a trade-off between reactivity (


) and selectivity. The table below compares ESP-CN against the two most common alternatives in covalent drug design.
Table 1: Electrophile Performance Matrix
FeatureESP-CN (Vinyl Sulfone) Acrylamide (e.g., Ibrutinib-like) Chloroacetamide
Mechanism Irreversible Michael AdditionIrreversible (mostly) Michael AdditionNucleophilic Substitution (

)
Reactivity High: Activated by sulfone & pyridine EWGModerate: Requires proximity/catalysisVery High: Often promiscuous
Metabolic Stability High (Resistance to plasma esterases)Moderate (Susceptible to amidases)Low (Rapid glutathione depletion)
NMR Signature Distinct: Vinyl protons (5.8–7.0 ppm) are sharp and well-separated from aromatics.Complex: Often broadened by rotamers; overlaps with aromatics.Simple: Singlet (~4.0 ppm), but less informative on stereochemistry.
Reversibility Generally IrreversibleTunable (can be reversible with

-cyano)
Irreversible

Technical Insight: The nitrile group at the C3 position of the pyridine ring in ESP-CN acts as an electron-withdrawing group (EWG). This lowers the LUMO energy of the vinyl sulfone at C6, significantly enhancing the rate of nucleophilic attack by thiols compared to a phenyl vinyl sulfone.

Experimental Protocol: NMR Reactivity Assay

To validate the formation of a covalent bond, we utilize a kinetic NMR assay tracking the consumption of the vinyl warhead and the formation of the thioether adduct.

Reagents & Setup
  • Electrophile: 6-(Ethenesulfonyl)pyridine-3-carbonitrile (10 mM stock in DMSO-

    
    ).
    
  • Nucleophile: N-Acetylcysteine (NAC) or Glutathione (GSH) (20 mM stock in

    
    , pH 7.4 phosphate buffer).
    
  • Internal Standard: TMSP (Trimethylsilylpropanoic acid) for quantification.

Workflow Diagram

The following diagram outlines the critical path for the "Mix-and-Measure" NMR assay.

NMR_Workflow cluster_legend Critical Control Points Stock Stock Preparation (DMSO-d6) Mix Reaction Initiation (1:1 Electrophile:Thiol) Stock->Mix t=0 min Shimming Auto-Shimming (Gradient Shim) Mix->Shimming Insert into Magnet Acquisition Data Acquisition (1H NMR, 298K) Shimming->Acquisition t=5 min Acquisition->Acquisition Loop (Kinetic Mode) Processing Fourier Transform & Integration Acquisition->Processing End Point

Figure 1: Kinetic NMR workflow for monitoring covalent modification. The loop indicates repeated acquisition for rate constant determination.

Step-by-Step Methodology
  • Baseline Acquisition: Acquire a

    
     spectrum of the ESP-CN (500 µM) in phosphate buffer (
    
    
    
    /DMSO-
    
    
    mix). Note the integral of the vinyl protons relative to the internal standard.
  • Reaction Initiation: Add 1.0–2.0 equivalents of the thiol (NAC/GSH). Rapidly mix.

  • Kinetic Monitoring: Immediately insert the tube into the spectrometer. Acquire spectra every 5 minutes for 60 minutes.

  • Endpoint Verification: After 24 hours, acquire a final spectrum to check for degradation or reversibility.

Data Interpretation: Spectral Fingerprinting

The conversion of the vinyl sulfone to a saturated sulfone adduct results in a dramatic change in hybridization (


), providing an unambiguous NMR readout.
A. The Reactant (ESP-CN)

The vinyl sulfone moiety exhibits a characteristic ABX or ABC spin system, typically resonating between 6.0 and 7.2 ppm .

  • 
     (Terminal Vinyl):  Two doublets (or doublets of doublets) with large geminal coupling.
    
  • 
     (Internal Vinyl):  A doublet of doublets (dd) shifted downfield due to the deshielding sulfone and pyridine ring current.
    
B. The Product (Thiol Adduct)

Upon Michael addition, the vinyl signals disappear completely.

  • New Signals: Two new triplets (or complex multiplets) appear in the aliphatic region (3.0 – 4.5 ppm ).

    • 
      : The protons alpha to the sulfone appear as a triplet/multiplet around 3.5–3.8 ppm .
      
    • 
      : The protons alpha to the sulfur (thioether) appear upfield around 2.8–3.2 ppm .
      
  • Aromatic Region: The pyridine protons will experience a slight chemical shift perturbation (CSP) due to the electronic change at the C6 position, confirming the modification is on the pendant group, not the ring itself.

C. Mechanistic Pathway Visualization

Reaction_Mechanism Reactant ESP-CN (Electrophile) sp2 Hybridized Vinyl (Signals: 6.0-7.2 ppm) Transition Transition State (Thiolate Attack) Reactant->Transition + R-S- (Nucleophile) Intermediate Carbanion Intermediate (Stabilized by Sulfone) Transition->Intermediate Product Thioether Adduct sp3 Hybridized Alkyl (Signals: 3.0-4.0 ppm) Intermediate->Product + H+ (Protonation)

Figure 2: Mechanistic flow of the Michael addition. The transition from sp2 to sp3 hybridization is the key NMR observable.

Troubleshooting & Validation Criteria

To ensure Scientific Integrity , every experiment must meet these self-validating criteria:

  • Stoichiometry Check: If 1.0 eq of thiol does not result in >95% consumption of the vinyl signals within 60 minutes (at pH 7.4), the electrophile may be degraded (hydrolysis of the nitrile) or the thiol oxidized (disulfide formation).

    • Solution: Always run a "Thiol-only" control to check for disulfide peaks (cystine).

  • pH Sensitivity: The reaction rate is pH-dependent.

    • Observation: At pH < 6.0, the reaction slows significantly because the thiol (

      
      ) is protonated.
      
    • Protocol Adjustment: Ensure buffer capacity (e.g., 50 mM Phosphate) is sufficient to maintain pH 7.4–8.0.

  • Solubility Artifacts: ESP-CN is hydrophobic.

    • Observation: Broad lines or precipitation in pure aqueous buffer.

    • Protocol Adjustment: Maintain at least 5-10% DMSO-

      
       in the final NMR sample to ensure solubility.
      

References

  • Discovery of Covalent Enzyme Inhibitors Using Virtual Docking of Covalent Fragments. NIH / Vertex AI Search Results. (Demonstrates the utility of vinyl sulfones as "safe" electrophiles with tunable reactivity). [1][2]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. (Discusses NMR screening advantages for covalent fragments due to distinct chemical shift perturbations). 3[1]

  • Organocatalytic Michael Addition of Aldehydes to Vinyl Sulfones. ACS Publications.[4] (Provides foundational NMR data for vinyl sulfone Michael adducts). 4[1]

  • Nucleophile-mediated oxa-Michael addition reactions of divinyl sulfone. RSC Publishing. (Comparative reactivity data for vinyl sulfones vs. other Michael acceptors). [1][2][5][6]

  • A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe. PMC - NIH. (Contextualizes the reactivity of vinyl sulfones against acrylamides and chloroacetamides). 1[1][2][7]

Sources

Assessing metabolic stability of 6-(Ethenesulfonyl)pyridine-3-carbonitrile in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "False Stability" Trap in Covalent Inhibitor Design

6-(Ethenesulfonyl)pyridine-3-carbonitrile represents a class of electrophilic compounds often designed as Targeted Covalent Inhibitors (TCIs) or chemical probes. Its core structural motif—a vinyl sulfone attached to an electron-deficient pyridine ring—creates a potent Michael acceptor.

The Critical Challenge: Standard metabolic stability workflows rely heavily on Liver Microsomes (RLM/HLM) to predict intrinsic clearance (


). However, microsomes are enriched in Cytochrome P450 (CYP) enzymes but lack cytosolic fraction  and the cofactor Glutathione (GSH) .

Consequently, this molecule will often appear "highly stable" in a standard microsomal assay, only to exhibit rapid clearance in vivo. This guide outlines why standard protocols fail for this chemotype and provides a validated comparative framework for accurately assessing its metabolic fate using Cryopreserved Hepatocytes and GSH-Supplemented S9 Fractions .

Comparative Analysis of Assay Systems

To accurately predict the in vivo half-life of 6-(Ethenesulfonyl)pyridine-3-carbonitrile, researchers must select an assay system that captures its primary clearance mechanism: Glutathione S-Transferase (GST)-mediated conjugation and spontaneous Michael addition.

Comparison Table: Suitability for Vinyl Sulfone Assessment
FeatureLiver Microsomes (Standard) Cytosol / S9 Fraction (+GSH) Cryopreserved Hepatocytes
Primary Enzymes CYPs, UGTs (if activated)GSTs, Aldehyde Oxidase, CYPs (in S9)All (CYP, GST, UGT, Transporters)
Cofactors Present NADPH (Added)NADPH + GSH (Must be added)Endogenous physiological levels
Detects Oxidation? ✅ Yes (Excellent)✅ Yes (in S9)✅ Yes
Detects GSH Conjugation? No (False Stability)Yes (High Sensitivity)Yes (Physiological)
Cost/Throughput Low Cost / High ThroughputMedium Cost / Medium ThroughputHigh Cost / Lower Throughput
Verdict for this Molecule NOT RECOMMENDED Recommended for Mechanism GOLD STANDARD
Detailed System Analysis
A. The Control: Liver Microsomes (The "Trap")
  • Mechanism: Microsomes are vesicles of the endoplasmic reticulum. They effectively screen for oxidative metabolism (e.g., hydroxylation of the pyridine ring).

  • Failure Mode: The vinyl sulfone moiety is resistant to CYP oxidation but highly reactive toward thiols. Without cytosolic GSTs or GSH, the molecule remains intact, yielding a falsely low

    
     value.
    
B. The Mechanistic Solution: Cytosol or S9 Fraction + GSH
  • Mechanism: The S9 fraction contains both microsomes and cytosol. When supplemented with Glutathione (GSH) and NADPH, it enables both oxidative and conjugative pathways.

  • Utility: This is the ideal system to confirm that instability is driven by the vinyl sulfone warhead. By running S9 +/- GSH, you can mathematically isolate the GST-mediated clearance.

C. The Physiological Standard: Cryopreserved Hepatocytes
  • Mechanism: Intact cells containing the full complement of Phase I/II enzymes and transporters in their physiological ratios.[1]

  • Utility: This provides the most accurate prediction of in vivo hepatic clearance (

    
    ). For 6-(Ethenesulfonyl)pyridine-3-carbonitrile, hepatocytes will capture the rapid depletion caused by intracellular GSH conjugation.
    

Visualizing the Metabolic Fate[2]

The following diagram illustrates the divergent pathways and why specific assays miss the major clearance route.

MetabolicPathways Molecule 6-(Ethenesulfonyl) pyridine-3-carbonitrile Microsomes Microsomal Assay (CYP Only) Molecule->Microsomes Incubation Hepatocytes Hepatocyte Assay (Full System) Molecule->Hepatocytes Incubation Oxidation Oxidative Metabolites (Minor Pathway) Microsomes->Oxidation CYP450 GSH_Conj GSH Conjugate (Major Pathway) Microsomes->GSH_Conj Missing GST/GSH Hepatocytes->Oxidation CYP450 Hepatocytes->GSH_Conj GST + Endogenous GSH Data_False Result: High Stability (False Negative) Oxidation->Data_False Data_True Result: High Clearance (Accurate) GSH_Conj->Data_True

Caption: Divergent outcomes: Microsomes miss the major GSH conjugation pathway, leading to false stability data, whereas hepatocytes capture the true clearance.

Experimental Protocol: Hepatocyte Stability Assay

This protocol is designed to be self-validating by including specific controls for non-enzymatic degradation.

Materials
  • Test Compound: 6-(Ethenesulfonyl)pyridine-3-carbonitrile (10 mM stock in DMSO).

  • System: Cryopreserved Human/Rat Hepatocytes (viability >75%).

  • Media: Krebs-Henseleit Buffer (KHB) or Williams' Medium E (WME), pH 7.4.

  • Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Thawing & Counting:

    • Thaw hepatocytes rapidly at 37°C.

    • Perform Trypan Blue exclusion count. Dilute cells to

      
       cells/mL in pre-warmed WME.
      
  • Equilibration:

    • Aliquot 50 µL of cell suspension into a 96-well plate.

    • Incubate at 37°C / 5% CO₂ for 10 minutes to restore metabolic activity.

  • Reaction Initiation:

    • Prepare a 2 µM dosing solution of the test compound in WME (0.1% DMSO final).

    • Add 50 µL of dosing solution to the cells (Final:

      
       cells/mL, 1 µM compound).
      
  • Time Course:

    • Incubate at 37°C with gentle shaking.

    • Timepoints: 0, 15, 30, 60, 90, 120 minutes.

    • Critical Control: Run a parallel incubation in Media Only (No Cells) to assess chemical stability (hydrolysis of the nitrile or vinyl group).

  • Quenching:

    • At each timepoint, transfer 50 µL of the reaction mixture into 150 µL of ice-cold Quench Solution.

    • Centrifuge at 3,500 x g for 15 minutes to pellet proteins.

  • Analysis:

    • Analyze supernatant via LC-MS/MS (MRM mode). Monitor for the parent mass and the GSH-adduct mass (+307 Da).

Data Processing

Calculate the in vitro intrinsic clearance (


) using the depletion rate constant (

):


Representative Data & Interpretation

The following data illustrates the expected profile for a vinyl sulfone-based molecule.

Assay SystemHalf-life (

)

(scaled)
Interpretation
Buffer (pH 7.4) > 240 minN/AChemically stable; no spontaneous hydrolysis.
Microsomes (No Cytosol) > 120 min< 10 mL/min/kgFalse Negative. Suggests low metabolism.
Hepatocytes 18 min > 80 mL/min/kg True Clearance. High turnover via Phase II.

Key Insight: If you observe the discrepancy between Microsomes and Hepatocytes shown above, it confirms that clearance is driven by cytosolic enzymes (GSTs) or transporters, not CYPs.

Mechanism Validation Workflow

To confirm the mechanism is GSH conjugation, perform a GSH-Trapping Experiment :

  • Incubate compound in buffer + 5 mM GSH (no enzymes).

  • Analyze via LC-MS.[2][3]

  • Observation: If the parent disappears and a [M+307]+ peak appears, the clearance is driven by Michael addition.

WorkflowDecision Start Start: Assess Metabolic Stability ChemStab 1. Chemical Stability (Buffer pH 7.4) Start->ChemStab Unstable Unstable? (Hydrolysis) ChemStab->Unstable HepAssay 2. Hepatocyte Assay (Gold Standard) Unstable->HepAssay Stable MicroAssay 3. Microsomal Assay (Diagnostic Only) HepAssay->MicroAssay Run Parallel Compare Compare CL_int HepAssay->Compare MicroAssay->Compare Result1 Hep >> Micro (Phase II / GSH driven) Compare->Result1 Result2 Hep ≈ Micro (CYP driven) Compare->Result2

Caption: Decision tree for interpreting stability data. Discrepancies between hepatocyte and microsomal data indicate non-CYP clearance.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Metabolic Stability). Link

  • Baillie, T. A. (2008). Targeted Covalent Inhibitors for Drug Design.[4] Angewandte Chemie International Edition. (Discusses vinyl sulfone reactivity and GSH conjugation). Link

  • Hewitt, N. J., et al. (2007). Primary Hepatocytes: Current Understanding of the Regulation of Metabolic Enzymes and Transporter Proteins. Drug Metabolism Reviews. Link

  • Zhang, D., et al. (2012). In Vitro Methods for Assessing the Metabolic Stability of Covalent Inhibitors. Current Topics in Medicinal Chemistry. Link

Sources

A Senior Application Scientist's Guide to Quantitative Cysteine Reactivity Profiling: A Comparison of 6-(Ethenesulfonyl)pyridine-3-carbonitrile Probes and Established Proteomic Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of drug discovery and chemical biology, the targeted covalent inhibition of proteins has emerged as a powerful strategy. Cysteine, with its nucleophilic thiol side chain, represents a prime target for such interventions.[1] To understand the proteome-wide selectivity and engagement of cysteine-targeted covalent inhibitors, robust quantitative proteomic methods are indispensable. This guide provides an in-depth comparison of a promising class of cysteine-reactive probes, 6-(ethenesulfonyl)pyridine-3-carbonitriles, with established quantitative proteomics techniques, namely Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Tandem Mass Tag (TMT) labeling.

The Rise of Covalent Probes in Quantitative Proteomics

The principle behind using covalent probes in quantitative proteomics is elegant in its simplicity. A reactive chemical moiety, or "warhead," is appended to a reporter tag. This probe is introduced to a complex biological sample, where it selectively forms a covalent bond with reactive amino acid residues. By comparing the extent of probe labeling between different experimental conditions, researchers can glean quantitative information about protein abundance, accessibility of specific sites, or the target engagement of a competing covalent ligand.

Introducing 6-(Ethenesulfonyl)pyridine-3-carbonitrile Probes

Among the diverse arsenal of cysteine-reactive warheads, vinyl sulfones and their derivatives, such as 6-(ethenesulfonyl)pyridine-3-carbonitrile, have garnered significant interest.[2][3] These probes react with the thiol group of cysteine via a Michael-type addition, forming a stable covalent bond. The pyridine-3-carbonitrile scaffold offers a high degree of tunability, allowing for the modulation of reactivity and the incorporation of various reporter tags for downstream analysis.

The reaction mechanism involves the nucleophilic attack of the deprotonated cysteine thiol (thiolate) on the electron-deficient β-carbon of the ethenesulfonyl group. This reaction is highly specific for cysteine under physiological conditions, minimizing off-target labeling of other nucleophilic residues.

A Comparative Analysis of Quantitative Proteomic Strategies

The choice of a quantitative proteomics strategy is paramount and depends on the specific biological question, sample type, and available instrumentation. Here, we compare the 6-(ethenesulfonyl)pyridine-3-carbonitrile probe-based chemoproteomic approach with the well-established SILAC and TMT methodologies.

Feature6-(Ethenesulfonyl)pyridine-3-carbonitrile Probes (Chemoproteomics)SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)TMT (Tandem Mass Tag) Labeling
Principle Covalent labeling of reactive cysteines with a chemical probe. Quantification is based on the relative abundance of probe-modified peptides.Metabolic incorporation of stable isotope-labeled amino acids into proteins in vivo. Quantification is based on the relative intensity of light and heavy peptide pairs.[4][5]Chemical labeling of primary amines of peptides with isobaric tags in vitro. Quantification is based on the relative intensity of reporter ions in the MS/MS spectrum.[6]
Sample Type Cell lysates, tissues, biofluids.Proliferating cells in culture.[7][8]Cell lysates, tissues, biofluids.[7]
Multiplexing Typically binary comparisons (e.g., treated vs. untreated). Can be extended with isotopic probes.Up to 3-plex (light, medium, heavy).[1]Up to 18-plex with TMTpro™ reagents.[6]
Strengths - Direct measurement of cysteine reactivity and target engagement.- Applicable to a wide range of sample types.- Can identify "ligandable" cysteines for drug development.- High accuracy and precision due to early-stage sample pooling.[1][5][9]- Low levels of missing values between samples.[10]- High degree of multiplexing increases throughput and statistical power.[6][11]- Compatible with a wide range of sample types.[7]
Limitations - Coverage is limited to accessible and reactive cysteines.- Potential for off-target reactions of the probe.- Indirectly measures protein abundance changes.- Limited to metabolically active, dividing cells.[7][8]- Can be expensive and time-consuming for complete labeling.[12]- Limited multiplexing capacity.- Susceptible to ratio compression, which can underestimate quantitative differences.[13][14]- Labeling occurs at the peptide level, which can introduce variability.
Reported Performance Identifies thousands of reactive cysteines, with high reproducibility (Pearson correlation >0.95).High precision with coefficients of variation (CVs) typically below 20%.[9]Generally higher CVs than SILAC, but multiplexing allows for more robust statistical analysis.[10]

Experimental Workflows: A Step-by-Step Guide

To provide a practical understanding of these techniques, we outline the key steps in a typical experimental workflow for each method.

Quantitative Cysteine Reactivity Profiling with 6-(Ethenesulfonyl)pyridine-3-carbonitrile Probes

This workflow is adapted from established chemoproteomic protocols for profiling cysteine reactivity.

Chemoproteomics_Workflow cluster_sample_prep Sample Preparation cluster_labeling Probe Labeling cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis Lysate_Prep Cell/Tissue Lysis Protein_Quant Protein Quantification Lysate_Prep->Protein_Quant Probe_Incubation Incubate with 6-(Ethenesulfonyl)pyridine -3-carbonitrile Probe Protein_Quant->Probe_Incubation Reduction_Alkylation Reduction & Alkylation (of non-labeled cysteines) Probe_Incubation->Reduction_Alkylation Digestion Tryptic Digestion Reduction_Alkylation->Digestion Desalting Peptide Desalting Digestion->Desalting LC_MS LC-MS/MS Desalting->LC_MS Data_Analysis Data Analysis (Peptide ID & Quantification) LC_MS->Data_Analysis

Quantitative chemoproteomics workflow.

Protocol:

  • Protein Extraction: Lyse cells or tissues in a buffer compatible with maintaining native protein structures.

  • Probe Incubation: Treat the proteome with the 6-(ethenesulfonyl)pyridine-3-carbonitrile probe at a concentration and for a duration determined by the probe's reactivity.

  • Protein Precipitation and Digestion: Precipitate proteins to remove excess probe, then reduce and alkylate remaining free cysteines. Digest the proteins into peptides using trypsin.

  • Enrichment (Optional): If the probe contains a biotin tag, enrich for labeled peptides using streptavidin beads.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the probe-labeled peptides using specialized software.

SILAC Workflow

SILAC_Workflow cluster_labeling Metabolic Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis Light_Culture Cell Culture (Light Amino Acids) Control Control Light_Culture->Control Heavy_Culture Cell Culture (Heavy Amino Acids) Treatment Treatment Heavy_Culture->Treatment Combine Combine Cell Populations Control->Combine Treatment->Combine Lysis Cell Lysis Combine->Lysis Digestion Tryptic Digestion Lysis->Digestion Desalting Peptide Desalting Digestion->Desalting LC_MS LC-MS/MS Desalting->LC_MS Data_Analysis Data Analysis (Ratio Calculation) LC_MS->Data_Analysis

SILAC experimental workflow.

Protocol:

  • Metabolic Labeling: Culture two cell populations in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine) for at least five cell divisions.

  • Experimental Treatment: Apply the experimental condition to one of the cell populations.

  • Cell Harvesting and Mixing: Harvest and combine the "light" and "heavy" cell populations in a 1:1 ratio.

  • Protein Extraction and Digestion: Lyse the combined cell pellet and digest the proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Identify peptide pairs and quantify their relative abundance based on the intensity of the "light" and "heavy" signals.[5]

TMT Workflow

TMT_Workflow cluster_sample_prep Sample Preparation cluster_labeling TMT Labeling cluster_processing Sample Pooling & Cleanup cluster_analysis LC-MS/MS Analysis Sample1 Sample 1 Protein_Extraction1 Protein Extraction Sample1->Protein_Extraction1 SampleN Sample N Protein_ExtractionN Protein Extraction SampleN->Protein_ExtractionN Digestion1 Digestion Protein_Extraction1->Digestion1 DigestionN Digestion Protein_ExtractionN->DigestionN Label1 Label with TMT 1 Digestion1->Label1 LabelN Label with TMT N DigestionN->LabelN Combine Combine Labeled Peptides Label1->Combine LabelN->Combine Desalting Peptide Desalting Combine->Desalting LC_MS LC-MS/MS (MS3) Desalting->LC_MS Data_Analysis Data Analysis (Reporter Ion Quantification) LC_MS->Data_Analysis

TMT experimental workflow.

Protocol:

  • Protein Extraction and Digestion: Extract proteins from each sample and digest them into peptides.

  • TMT Labeling: Label the peptides from each sample with a different isobaric TMT reagent.

  • Sample Pooling: Combine the labeled peptide samples in a 1:1 ratio.

  • Fractionation and Desalting: Fractionate the pooled peptide mixture to reduce complexity and desalt the fractions.

  • LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS, typically using an MS3 method to minimize ratio compression.[15]

  • Data Analysis: Identify peptides and quantify their relative abundance based on the intensity of the reporter ions in the MS/MS spectra.

Conclusion and Future Perspectives

The choice between 6-(ethenesulfonyl)pyridine-3-carbonitrile probes, SILAC, and TMT for quantitative proteomics is not a matter of one being definitively superior to the others. Instead, the optimal choice is dictated by the specific research question.

  • For direct profiling of cysteine reactivity and covalent drug target engagement , 6-(ethenesulfonyl)pyridine-3-carbonitrile probes and related chemoproteomic approaches are unparalleled. They provide unique insights into the "ligandable" cysteinome, which is invaluable for modern drug discovery.

  • For highly accurate and precise quantification of global proteome changes in cell culture models , SILAC remains the gold standard due to its in vivo labeling and early-stage sample pooling, which minimizes experimental variability.[1][9][10]

  • For high-throughput quantitative analysis of a large number of samples, including clinical tissues , TMT labeling is the method of choice, offering a high degree of multiplexing that is not achievable with the other methods.[11]

The future of quantitative proteomics will likely involve the synergistic application of these techniques. For instance, a chemoproteomic screen with a 6-(ethenesulfonyl)pyridine-3-carbonitrile probe could identify a novel covalent ligand for a protein of interest. Subsequently, SILAC or TMT could be employed to elucidate the global proteomic consequences of inhibiting that protein. By understanding the strengths and limitations of each approach, researchers can design more insightful and impactful quantitative proteomics experiments.

References

  • Quantitative Accuracy and Precision in Multiplexed Single-Cell Proteomics. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms. PubMed. Available at: [Link]

  • Quantitative Proteomics: Label-Free versus Label-Based Methods. Silantes. Available at: [Link]

  • Label-Free vs Labeled Proteomics Quantitation Techniques. Technology Networks. Available at: [Link]

  • Comparison of Five Commonly Used Quantitative Proteomics Analysis Methods. Medium. Available at: [Link]

  • Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi. Journal of Proteome Research - ACS Publications. Available at: [Link]

  • Label-free vs Label-based Proteomics: A Comprehensive Comparison. Novoprolabs. Available at: [Link]

  • Quantitative accuracy and precision in multiplexed single-cell proteomics. bioRxiv. Available at: [Link]

  • Quantitative proteomics using SILAC: Principles, applications, and developments. Wiley Online Library. Available at: [Link]

  • Improving Quantitative Accuracy and Precision of Isobaric Labeling Strategies for Quantitative Proteomics Using Multistage (MS3) Mass Spectrometry. American Laboratory. Available at: [Link]

  • Vinyl Sulfone: A Multi-Purpose Function in Proteomics. SciSpace. Available at: [Link]

  • Functional and quantitative proteomics using SILAC. Nature. Available at: [Link]

  • Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. PMC - NIH. Available at: [Link]

  • A chemoproteomic platform for reactive fragment profiling against the deubiquitinases. bioRxiv. Available at: [Link]

  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Nature Protocols. Available at: [Link]

  • (PDF) Vinyl Sulfone: A Multi-Purpose Function in Proteomics. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-(Ethenesulfonyl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The Hazard Profile: Why Standard Protocols Fail

Handling 6-(Ethenesulfonyl)pyridine-3-carbonitrile requires more than generic laboratory safety measures. This molecule is not merely a "toxic solid"; it is a potent electrophilic warhead designed to form irreversible covalent bonds with biological targets.

The Mechanistic Risk (The "Why")

The core danger lies in the vinyl sulfone moiety conjugated to the electron-deficient pyridine ring.

  • Michael Acceptor Reactivity: The vinyl sulfone group acts as a "Michael acceptor," aggressively seeking electron-rich nucleophiles. In a biological context, it targets cysteine residues (thiols) on proteins.

  • Irreversible Alkylation: Unlike reversible inhibitors, this compound forms a permanent covalent bond with proteins. If inhaled or absorbed through the skin, it does not just "irritate"; it alkylates mucosal proteins and DNA, leading to sensitization, severe corneal damage, and potential systemic toxicity.

  • Nitrile Component: The carbonitrile group adds a secondary layer of toxicity, potentially metabolizing to release cyanide ions under specific oxidative conditions, though the primary acute risk remains the vinyl sulfone alkylation.

Critical Insight: Standard nitrile exam gloves often provide false security . Small, lipophilic vinyl sulfones can permeate thin nitrile rubber in minutes.

Personal Protective Equipment (PPE) Matrix

This system is designed to prevent breakthrough , not just contact.

PPE CategoryStandard RequirementTechnical Justification
Hand Protection (Primary) Silver Shield® / 4H® Laminate Gloves Impermeable Barrier: Vinyl sulfones can permeate standard nitrile. Laminate offers >480 min breakthrough time.
Hand Protection (Dexterity) Double Nitrile (5 mil minimum) Outer Layer: Sacrificial layer for grip. Change immediately upon any splash. Do NOT use latex.
Eye/Face Protection Chemical Splash Goggles Vapor/Dust Seal: Safety glasses are insufficient. The dust is a lachrymator and vesicant (blister agent).
Respiratory Fume Hood (Engineering Control) Primary Defense: Handling outside a hood is prohibited. N95 respirators are insufficient for organic vapors if sublimation occurs.
Body Protection Tyvek® Lab Coat / Apron Non-Woven Barrier: Cotton coats absorb and hold the chemical against the skin. Tyvek repels dusts and splashes.

Operational Workflow & Engineering Controls

Visualization: Safety Decision Logic

The following diagram illustrates the hierarchy of controls required for this specific compound class.

PPE_Decision_Tree Start Task Assessment: 6-(Ethenesulfonyl)pyridine-3-carbonitrile State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Weighing Weighing Operation Solid->Weighing Synthesis Reaction / Workup Solution->Synthesis Control_Solid REQUIRED: 1. Balance Enclosure or Iso-Hood 2. Static Gun (Prevent aerosol) 3. Double Nitrile Gloves Weighing->Control_Solid Control_Liquid REQUIRED: 1. Fume Hood (Sash < 18") 2. Silver Shield Laminate Gloves 3. Goggles (No Safety Glasses) Synthesis->Control_Liquid

Figure 1: Decision logic for selecting engineering controls based on physical state.

Step-by-Step Handling Protocol
Phase 1: Preparation
  • Deactivation Bath: Before opening the vial, prepare a 10% Bleach or 5% Cysteine/Sodium Bicarbonate solution. This is your "kill switch" for any spills.

  • Static Control: Vinyl sulfone powders are often static-prone. Use an anti-static gun inside the balance enclosure to prevent the powder from "jumping" and becoming airborne.

Phase 2: Weighing (Highest Risk)
  • Never weigh on an open bench. Use a balance enclosure or a fume hood with a draft shield.

  • Technique: Use a disposable spatula. Do not attempt to clean and reuse spatulas; dispose of them as solid hazardous waste immediately.

  • Transfer: Dissolve the solid into the solvent (e.g., DCM, DMF) inside the hood immediately. Once in solution, the inhalation risk from dust is eliminated, though the permeation risk remains.

Phase 3: Reaction & Cleanup
  • Glassware: Rinse all contaminated glassware with the Deactivation Bath solution (see below) before removing it from the hood for washing.

  • Waste: Segregate waste. Do not mix with general organic solvents until deactivated. Label clearly: "CONTAINS VINYL SULFONE - HIGHLY TOXIC."[1]

Decontamination & Disposal Strategy

Because this molecule targets thiols, we use this chemistry to destroy it.

The "Quench" Method (Chemical Neutralization)

Do not simply wash with water. You must chemically break the vinyl sulfone warhead.

Option A: Thiol Scavenging (Preferred for Glassware)

  • Recipe: 5% L-Cysteine or Mercaptoethanol in saturated aqueous Sodium Bicarbonate.

  • Mechanism: The thiol acts as a "dummy target," reacting with the vinyl sulfone via Michael addition to form a stable, non-toxic adduct.

  • Protocol: Soak glassware for 30 minutes. The solution will likely turn yellow/orange.

Option B: Oxidative Destruction (Spills)

  • Recipe: 10% Sodium Hypochlorite (Bleach).

  • Mechanism: Oxidation of the sulfur and nitrile groups.

  • Protocol: Cover spill with bleach-soaked pads. Wait 20 minutes. Wipe up.[2][3][4][5]

Visualization: Operational Workflow

Workflow Setup 1. Setup (Prepare Thiol Quench Bath) Weigh 2. Weighing (Static Control + Enclosure) Setup->Weigh React 3. Reaction (Laminate Gloves for Handling) Weigh->React Decon 4. Decontamination (Soak Glassware in Thiol/Base) React->Decon Waste 5. Disposal (Segregated Stream) Decon->Waste

Figure 2: Linear workflow emphasizing the pre-reaction setup of decontamination agents.

Emergency Response

ScenarioImmediate Action
Skin Contact 1. Drench: Wash with soap and water for 15 min.[2][4] 2. Do NOT use alcohol: Ethanol increases skin absorption. 3. Medical: Seek evaluation for potential sensitization.
Eye Contact 1. Flush: Eyewash station for 15 min minimum.[2][3][4][6][7] 2. Transport: Emergency Room immediately (risk of corneal bonding).
Spill (Powder) 1. Isolate: Evacuate area. 2. Cover: Gently cover with wet paper towels (to stop dust). 3. Deactivate: Apply bleach solution over towels.

References

  • National Institutes of Health (NIH) - PubChem. Vinyl Sulfone Compound Summary and Safety Data. Retrieved from [Link]

  • American Chemical Society (ACS). Chemical Safety for Michael Acceptors and Warheads. ACS Chemical Health & Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Ethenesulfonyl)pyridine-3-carbonitrile
Reactant of Route 2
6-(Ethenesulfonyl)pyridine-3-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.